Barium chlorate

Catalog No.
S1507264
CAS No.
10294-38-9
M.F
BaClH3O4
M. Wt
239.80 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Barium chlorate

CAS Number

10294-38-9

Product Name

Barium chlorate

IUPAC Name

barium(2+);dichlorate

Molecular Formula

BaClH3O4

Molecular Weight

239.80 g/mol

InChI

InChI=1S/Ba.ClHO3.H2O/c;2-1(3)4;/h;(H,2,3,4);1H2

InChI Key

MGTQPPQWGMSTRB-UHFFFAOYSA-N

SMILES

[O-]Cl(=O)=O.[O-]Cl(=O)=O.[Ba+2]

solubility

Slightly soluble in ethanol, acetone
37.9 g/ 100 g water at 25 °C
Solubility in water, g/100ml: 27.4 (good)

Canonical SMILES

O.OCl(=O)=O.[Ba]

barium chlorate structure and composition

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Basic Properties

The table below summarizes the core identification and physical property data for barium chlorate.

Property Category Details and Data
IUPAC Name Barium dichlorate [1]
Chemical Formula Ba(ClO₃)₂ (anhydrous); Ba(ClO₃)₂·H₂O (monohydrate) [1]
Molar Mass 304.22 g·mol⁻¹ (anhydrous); 322.24 g·mol⁻¹ (monohydrate) [1]
Appearance White crystalline solid [1]
Density 3.18 g/cm³ (monohydrate) [1]
Melting Point/Decomposition ~120 °C (monohydrate decomposes to anhydrous); Anhydrous decomposes at ~414 °C [1]
Solubility in Water 33.8 g/100 mL (20 °C); 105 g/100 mL (100 °C) [1]

Synthesis and Reaction Protocols

This compound can be synthesized through several laboratory methods. The following workflows detail two common approaches.

Double Replacement Reaction This is a common preparation method that exploits the lower solubility of this compound compared to sodium chlorate [1].

G Start Reaction Setup R1 BaCl₂ + 2 NaClO₃ (Aqueous Solutions) Start->R1 R2 Concentrate and Cool Reaction Mixture R1->R2 R3 Ba(ClO₃)₂ Precipitates R2->R3 R4 Filter and Collect Precipitate R3->R4 End This compound Product R4->End

Diagram 1: Synthesis via double replacement. Yields product potentially contaminated with sodium ions [1].

Electrolytic Synthesis This method allows for the production of sodium-free this compound, which is critical for pyrotechnic applications where sodium impurities emit a strong yellow light that overwhelms the desired green color [1].

G Start Electrolysis Setup R1 Electrolyze BaCl₂ in Water Start->R1 R2 Overall Reaction: BaCl₂ + 6 H₂O → Ba(ClO₃)₂ + 6 H₂ R1->R2 R3 Isolate Pure Ba(ClO₃)₂ R2->R3 End Sodium-Free this compound R3->End

Diagram 2: Electrolysis synthesis path. Provides high-purity, sodium-free product [1].

Primary Commercial Uses and Handling

The following table outlines the main applications and critical safety information.

Application/Specification Description and Notes
Pyrotechnics (Primary Use) Serves as a strong oxidizer to produce a vibrant green flame in fireworks and flares [2] [1]. Simple mixtures with fuels like shellac are effective [1].
Chemical Precursor Used in the production of highly pure chloric acid [1].
Other Industrial Uses Also finds roles in water treatment, analytical chemistry, and as an intermediate in specialty chemical production [2].
Toxicity (GHS Labelling) Danger - H271: May cause fire or explosion; H302: Harmful if swallowed; H332: Harmful if inhaled; H411: Toxic to aquatic life [1].
Safety Notes As a soluble barium salt, it is toxic and can cause systemic effects. It is also a strong oxidizer, presenting a fire hazard [1].

Key Technical and Safety Insights

  • Thermal Decomposition: Upon heating to its melting point (~414°C), this compound decomposes into barium chloride (BaCl₂) and oxygen (O₂) [1].
  • Purity in Pyrotechnics: The presence of sodium ions is highly undesirable for color purity in pyrotechnics, making the electrolytic synthesis route valuable for high-grade applications [1].
  • Regulatory and Environmental Note: this compound is very harmful to aquatic organisms. Disposal must comply with local and federal hazardous waste regulations [1].

References

barium chlorate solubility in water

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Solubility Data

Barium chlorate is highly soluble in water, with solubility increasing significantly with temperature [1].

Table 1: Solubility of this compound (Ba(ClO₃)₂) in Water [1]

Temperature Solubility (g per 100 g of Water)
0 °C (32 °F; 273 K) 20.3
20 °C (68 °F; 293 K) 33.8
80 °C (176 °F; 353 K) 84.8
100 °C (212 °F; 373 K) 105

Experimental Protocol for Solubility Measurement

This protocol outlines the gravimetric method for determining solubility, adapted from general practices for measuring dissolved solids [2].

  • Solution Preparation: Prepare a saturated solution of this compound in pure water at the target temperature (e.g., 20°C). Ensure an excess of solid is present to guarantee saturation.
  • Equilibration: Maintain the solution at a constant target temperature in a water bath for a sufficient period (e.g., several hours with agitation) to ensure equilibrium is reached.
  • Sampling: Draw a clear, known volume of the saturated solution from the supernatant, avoiding solid particulates.
  • Evaporation: Transfer the sample to a pre-weighed glass jar (mass = M1) and evaporate all solvent to dryness [2].
  • Weighing: Weigh the glass jar containing the dried solute (mass = M2). The mass of the dissolved solute (M) is calculated as M = M₂ - M₁ [2].
  • Calculation: Solubility is expressed as the mass of dissolved solute per 100 g of solvent. The formula M4 = (M / M3) * 1000 can be adapted for this purpose, where M3 is the mass of the evaporated solvent [2].

Critical Safety and Handling Protocols

This compound is a strong oxidizer and toxic. Meticulous safety protocols are essential [1].

  • Toxicity: As a soluble barium salt, it is highly toxic if ingested, causing nausea, methemoglobinemia, kidney damage, and muscular effects. It is also an irritant to skin and respiratory passages [1].
  • Oxidizing Hazard: It can violently accelerate combustion and may form explosive mixtures with fuels. Pure this compound can explode from strong impact [1].
  • Personal Protective Equipment (PPE): Wear appropriate gloves, safety goggles, and a lab coat. Use in a fume hood to avoid inhalation of dust or powders [1].
  • Storage and Disposal: Store in a cool, dry place away from combustible materials. Dispose of as hazardous waste in compliance with all local and federal regulations [1].

Experimental Workflow Visualization

The following diagram illustrates the core workflow for the solubility measurement experiment.

G Start Start Step1 Prepare Saturated Solution Start->Step1 Step2 Equilibrate at Target Temperature Step1->Step2 Step3 Sample Supernatant Step2->Step3 Step4 Evaporate to Dryness Step3->Step4 Step5 Weigh Dried Residue Step4->Step5 Step6 Calculate Solubility Step5->Step6 End End Step6->End

Solubility measurement workflow from sample preparation to data calculation.

Key Technical Insights

  • Purity for Application: this compound is valued in pyrotechnics for producing vibrant green flames. For high-purity color, sodium-free synthesis methods (e.g., direct electrolysis of BaCl₂) are required to avoid yellow sodium emission contamination [1] [3].
  • Thermal Decomposition: Upon heating, this compound decomposes to barium chloride and oxygen (Ba(ClO₃)₂ → BaCl₂ + 3 O₂), a property critical to its function as an oxidizer [1].

References

Physical and Chemical Properties

Author: Smolecule Technical Support Team. Date: February 2026

Property Value Reference
Molecular Formula Ba(ClO₃)₂ (Anhydrous) [1] [2]
Molar Mass 304.23 g/mol (Anhydrous) [2] [3] [4]
Molar Mass 322.24 g/mol (Monohydrate) [1]
Melting Point 414 °C (Anhydrous, decomposes) [1] [2] [5]
Density 3.18 g/cm³ (Monohydrate) [1] [6]
Appearance White crystalline solid [1] [6] [5]
Water Solubility 33.8 g/100 mL at 20°C [1] [5]

Elemental Composition

Based on a molar mass of 304.23 g/mol, the percent composition of barium chlorate is as follows [7]:

Element Percent Composition
Barium (Ba) 45.14%
Chlorine (Cl) 23.31%
Oxygen (O) 31.55%

Synthesis Methodologies

This compound can be synthesized through several methods. The following diagram outlines the primary production pathways:

G Start Start Synthesis Method DoubleRepl Double Replacement (BaCl₂ + 2 NaClO₃) Start->DoubleRepl Electrolysis Electrolysis (BaCl₂ + 6 H₂O) Start->Electrolysis AmmoniumRoute Ammonium Chlorate Route (2 NH₄ClO₃ + BaCO₃) Start->AmmoniumRoute Product1 Ba(ClO₃)₂ (Sodium contamination possible) DoubleRepl->Product1 Precipitation Product2 Ba(ClO₃)₂ (Higher Purity) Electrolysis->Product2 pH & Temp Control BoilStep Boil Solution AmmoniumRoute->BoilStep React Product3 Ba(ClO₃)₂ (Sodium-free) BoilStep->Product3 Drive off NH₃ & CO₂

Synthesis pathways for this compound

Electrochemical Synthesis

This method offers a route to higher-purity product, which is crucial for achieving a vibrant green color in pyrotechnics without sodium interference [2] [8].

  • Reaction: BaCl₂ + 6 H₂O → Ba(ClO₃)₂ + 6 H₂↑ [2]
  • Key Parameters: The table below summarizes the optimal conditions for the electrolysis process [2]:
Parameter Optimal Range Effect on Current Efficiency
BaCl₂ Concentration 200–250 g/L Increases efficiency up to ~56%
Anode Current Density 1.5–2.0 kA/m² Increases reaction rate & energy use
Temperature 35–45°C Increases ion mobility, reduces side reactions
Cathode Rotation Speed 1,000–1,500 rpm Improves mass transfer, reduces polarization
  • Procedure: A solution of barium chloride dihydrate is electrolyzed using a noble metal oxide-coated titanium anode and a rotating stainless steel cathode. The cell liquor is then evaporated until crystals form, and a crop of this compound is removed. The mother liquor can be recycled [2] [8].
  • Note: Current efficiency is relatively low (30-40% without pH control), and energy consumption is approximately 7.1 kWh/kg of product [2] [8].
Double Replacement Reaction

This is a common preparation method, exploiting the lower solubility of this compound compared to sodium chloride [1].

  • Reaction: BaCl₂ + 2 NaClO₃ → Ba(ClO₃)₂ + 2 NaCl [1]
  • Procedure: Solutions of barium chloride and sodium chlorate are mixed. Upon concentration and cooling, this compound precipitates out of solution.
  • Limitation: The product can be contaminated with sodium ions, which emit a strong yellow light that can overpower the desired green color in pyrotechnic applications [1] [8].

Critical Safety Information

This compound is both a strong oxidizer and toxic [1] [6].

  • Oxidizing Hazards: It forms highly flammable or explosive mixtures with combustible materials (e.g., fuels, sulfur, powdered metals, ammonium salts). Contact with concentrated sulfuric acid can cause fires or explosions [2] [6].
  • Health Hazards: As a soluble barium salt, it is highly toxic. Ingestion or inhalation can cause symptoms including irritation, nausea, vomiting, abdominal pain, methemoglobinemia, tremors, and kidney damage [1] [6].
  • Environmental Toxicity: It is very harmful to aquatic life [1] [2].

References

barium chlorate vs potassium chlorate stability

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison of Key Properties

The table below summarizes core quantitative data for easy comparison, highlighting differences in thermal behavior and oxidative power.

Property Barium Chlorate (Ba(ClO₃)₂) Potassium Chlorate (KClO₃)
Molecular Weight 304.23 g/mol (anhydrous) [1] 122.55 g/mol [2]
Oxygen Content (mass%) 31.55% [3] 39.17% [3]
Melting Point ~413.9°C (decomposes) [1] 356°C [2] [4]
Onset of Rapid Decomposition Not explicitly found 472°C [4]
Heat of Formation (ΔHf) -184.4 kcal/mol [3] -95.1 kcal/mol [3]
Heat of Decomposition -28.0 kcal/mol [3] -10.6 kcal/mol [3]
Impact Sensitivity Explodes from strong impact [1] Extremely shock/friction sensitive in mixtures with fuels [2]
Primary Stability Concern Can self-ignite when wet; impact sensitive [1] Very powerful oxidizer; unstable with sulfur, phosphorus, and organic compounds [2]

Thermal Decomposition Pathways

The decomposition processes for these chlorates are critical to understanding their stability and reactivity.

G BaClO3 This compound (Ba(ClO₃)₂) BaCl2 Barium Chloride (BaCl₂) BaClO3->BaCl2 Δ Heat O2_Ba Oxygen (O₂) BaClO3->O2_Ba Δ Heat KClO3 Potassium Chlorate (KClO₃) KCl Potassium Chloride (KCl) KClO3->KCl Δ Heat + MnO₂ Catalyst O2_K Oxygen (O₂) KClO3->O2_K Δ Heat + MnO₂ Catalyst KClO4 Potassium Perchlorate (KClO₄) KClO3->KClO4 Controlled Heat (No Catalyst) KClO4->KCl Further Heating KClO4->O2_K Further Heating

Comparative thermal decomposition pathways for barium and potassium chlorates.

This compound decomposes directly to barium chloride and oxygen upon heating [1]. Potassium chlorate decomposition is more complex and pathway-dependent: it can decompose directly to potassium chloride and oxygen in the presence of a catalyst like manganese(IV) dioxide, or it can form potassium perchlorate as an intermediate without a catalyst [2].

Experimental Insights and Methodologies

While a full, step-by-step protocol for a direct stability comparison is not available, published research describes relevant experimental approaches.

Thermal Analysis of KClO₃ and Composites

One study used a combination of Thermogravimetric Analysis (TG) and Differential Scanning Calorimetry (DSC) to investigate the thermal decomposition of potassium chlorate and its composite with the explosive RDX [4].

  • Procedure: The sample is heated at a controlled rate in the analyzer. TG measures mass change, identifying decomposition onset temperatures. DSC measures heat flow, identifying whether the process is endothermic or exothermic and quantifying energy release [4].
  • Key Findings: Pure potassium chlorate melts at 356°C with an endothermic event. Its rapid exothermic decomposition begins at 472°C. For a KClO₃-RDX composite, decomposition began at 209.9°C with a significant energy release of 1887 J/g [4].
Synthesis and Stability Observations for Ba(ClO₃)₂

Information on this compound highlights stability concerns and synthesis methods that imply its reactive nature.

  • Stability Note: this compound is reported to be more stable than potassium chlorate in terms of heat of formation from the elements. However, its decomposition releases more heat, which can more easily create a runaway reaction [3].
  • Safety Observation: There is a documented report of a pyrotechnic mixture containing this compound self-igniting while wet and drying in the sun [1].

Key Technical Conclusions

For a researcher or scientist, the core distinctions are:

  • Energetics: this compound releases significantly more energy upon decomposition than potassium chlorate, making its reactions more vigorous [3].
  • Thermal Trigger: Potassium chlorate has a distinct melting point before decomposition, whereas this compound decomposes at its melting point [1] [4].
  • Compatibility: Both are dangerous, but potassium chlorate is notoriously unstable when mixed with common fuels like sulfur or phosphorus [2]. This compound is impact-sensitive and can be unstable in the presence of water in some mixtures [1].

References

barium chlorate decomposition products

Author: Smolecule Technical Support Team. Date: February 2026

Decomposition Reaction and Pathway

The thermal decomposition of barium chlorate is a straightforward reaction that occurs at its melting point. The products are barium chloride (BaCl₂) and oxygen gas (O₂) [1].

The balanced chemical equation for this decomposition is: Ba(ClO₃)₂ → BaCl₂ + 3 O₂ [1]

The diagram below illustrates this decomposition pathway:

G BariumChlorate This compound Ba(ClO₃)₂ BariumChloride Barium Chloride BaCl₂ BariumChlorate->BariumChloride Heat OxygenGas Oxygen Gas 3 O₂ BariumChlorate->OxygenGas Heat

Critical Safety and Handling Information

Working with this compound requires strict safety precautions due to significant hazards:

  • Toxicity: As a soluble barium salt, it is highly toxic and dangerous to human health [1]. It can cause irritation, gastrointestinal distress, and at high levels, may lead to methemoglobinemia, a serious condition that reduces the blood's ability to carry oxygen [1]. Long-term exposure can cause kidney damage [1].
  • Oxidizing Hazard: It is a strong oxidizer. Pure this compound can explode from strong impact and there is at least one reported case of self-ignition [1]. Its decomposition releases significant heat, which can create a runaway reaction [2].
  • Environmental Hazard: It is very harmful to aquatic life and must be prevented from leaching into water systems [1]. Disposal must comply with hazardous waste regulations [1].

Physical and Chemical Properties

The table below summarizes key properties of this compound, which are critical for designing experimental protocols [1].

Property Value / Description
Appearance White crystalline solid
Molar Mass 304.22 g/mol (anhydrous); 322.24 g/mol (monohydrate)
Density 3.18 g/cm³ (monohydrate)
Melting/Decomposition Point ~413.9 °C (anhydrous, decomposes)
Solubility in Water 33.8 g/100 mL (at 20 °C)

Finding Experimental Protocols

The search results do not contain detailed, step-by-step experimental methodologies for studying this decomposition. To find these protocols, I suggest you:

  • Consult Reputable Chemical Databases: Websites like PubChem or the NIST Chemistry WebBook often provide synthesized safety data and chemical properties.
  • Search Academic Literature: Use scholarly databases like Google Scholar, Scopus, or Web of Science with search terms like "kinetics of this compound decomposition" or "thermal analysis of this compound".
  • Review Pyrotechnic Literature: Older but comprehensive texts like Fireworks: the art, science, and technique by Takeo Shimizu or Pyrotechnics by George W. Weingart discuss the practical behavior of this compound, though they may not offer formal lab procedures [1].

References

NMR Parameters of Barium Chlorate Monohydrate

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the nuclear magnetic resonance parameters for the water molecules in barium chlorate monohydrate (Ba(ClO₃)₂·H₂O), as determined by solid-state NMR studies.

Nucleus Interaction / Parameter Reported Value Experimental Conditions
¹H (Proton) Chemical Shift Anisotropy (ΔCS) [1] 11 ± 3 ppm Static powder, 9.4 T, Room Temperature
Asymmetry (ηCS) [1] 0.3 ± 0.5 Static powder, 9.4 T, Room Temperature
H-H Dipolar Coupling Constant [1] -29 kHz Static powder, 9.4 T, Room Temperature
¹⁷O (Oxygen-17) Quadrupolar Coupling Constant (CQ) [2] Increases with decreasing temperature MAS, 14.1 - 21.1 T, Variable Temperature
H-O Dipole Splitting [2] Well-resolved splitting observed Low temperature, without ¹H decoupling

Detailed Experimental Protocols

Here is a detailed breakdown of the key methodologies employed in the cited research.

Sample Preparation
  • Material: The studies used crystalline This compound monohydrate (Ba(ClO₃)₂·H₂O) [1] [2].
  • Key Property: The water molecules in this crystal are isolated from each other, meaning intermolecular couplings between protons of different water molecules are negligible. This simplifies the NMR spectrum to that of an isolated spin pair [1].
¹H NMR Experiments (Proton)
  • Spectrometer Field Strength: Experiments were performed using a 9.4 T magnet (corresponding to a 400 MHz Larmor frequency for protons) [1].
  • Pulse Sequence - Solid Echo: Static powder spectra were acquired using a 90°ᵧ–τ–90°ᵩ solid echo sequence. This experiment is chosen because it can refocus the broadening caused by both chemical shift anisotropy (CSA) and homonuclear dipolar couplings, allowing for a clearer observation of the "Pake pattern" characteristic of isolated spin pairs [1].
  • Magic-Angle Spinning (MAS): Experiments were also conducted under MAS conditions, typically at a spinning speed of 10 kHz, to average out anisotropic interactions and achieve higher spectral resolution [1].
  • Spectral Analysis: The experimental spectra were analyzed by comparing them with numerical simulations. These simulations account for the dipolar coupling between the two protons of a water molecule, the chemical shift anisotropy of each proton, and the relative orientation of the dipolar and shielding tensors [1].
¹⁷O NMR Experiments (Oxygen-17)
  • Field Strength: Studies were conducted at high magnetic fields, ranging from 14.1 T to 21.1 T, to enhance resolution and sensitivity for the quadrupolar ¹⁷O nucleus [2].
  • Variable Temperature MAS: The sample temperature was varied to investigate the dynamics of the water molecule. A key finding was that the measured quadrupolar coupling constant (CQ) increases as temperature decreases. This is attributed to the reduction of fast librational motions (torsional oscillations) of the water molecule at lower temperatures [2].
  • Dipolar Splitting: At low temperatures and without ¹H decoupling, the ¹⁷O spectra exhibit a well-resolved ¹H-¹⁷O dipole splitting. This splitting arises from the homogeneous coupling between the two ¹H-¹⁷O dipoles and the ¹H-¹H dipole, providing direct structural information about the water molecule [2].
Computational Support (DFT Calculations)
  • Method: Density Functional Theory (DFT) calculations were performed using a periodic planewave pseudopotential approach [1].
  • Purpose: These first-principles calculations were used to compute the magnetic shielding tensors for the protons in the crystal structure. The results provided crucial support for the interpretation of experimental NMR spectra and helped confirm that the water molecules are undergoing fast reorientation around their C₂ axis at room temperature [1].

Experimental Workflow for NMR Analysis

The diagram below outlines the logical workflow for the solid-state NMR characterization of this compound monohydrate, integrating both experimental and computational approaches.

G Start Start: Crystalline Ba(ClO₃)₂·H₂O Sample Exp1 ¹H Static NMR (Solid Echo) Start->Exp1 Exp2 ¹H MAS NMR (10 kHz spinning) Start->Exp2 Exp3 ¹⁷O VT-MAS NMR (14.1 - 21.1 T) Start->Exp3 DFT DFT Calculations (Periodic planewave method) Start->DFT Data Spectral Data (Pake pattern, sidebands, splittings) Exp1->Data Exp2->Data Exp3->Data Interpret Integrated Analysis & Parameter Extraction Data->Interpret DFT->Interpret Output Output: Structural & Dynamic Properties Interpret->Output

Key Insights for Researchers

  • Fast Molecular Motion: At room temperature, the water molecules in Ba(ClO₃)₂·H₂O undergo rapid 180° flips around their C₂ symmetry axis. This motion averages the chemical shielding tensors of the two protons, making them equivalent and collinear, while leaving the H-H dipolar coupling unchanged [1].
  • Temperature is Critical: The ¹⁷O NMR parameters, especially the Quadrupolar Coupling Constant (CQ), are highly sensitive to temperature. This dependence directly reports on the amplitude of water librations, bridging the gap between experimental results and static DFT calculations [2].
  • Complementary Techniques: The combination of static and MAS experiments on both ¹H and ¹⁷O nuclei, supported by DFT modeling, provides a comprehensive picture of the structure, dynamics, and nuclear spin interactions in this system.

References

Technical Guide to Barium Chlorate Monohydrate

Author: Smolecule Technical Support Team. Date: February 2026

Crystal Structure Overview

Barium chlorate monohydrate (Ba(ClO₃)₂·H₂O) is a monoclinic crystalline solid. The following table summarizes its fundamental crystallographic parameters. [1]

Parameter Value / Description
Crystal System Monoclinic
Space Group I2/c (C₂ₕ⁶)
Unit Cell Formula Units (Z) 4
Unit Cell Parameters a = 8.86 Å, b = 7.80 Å, c = 9.35 Å, β = 93° 26'
Key Structural Features Chlorate ions (ClO₃⁻) in low pyramidal form; Each Barium ion coordinated by eight Chlorine atoms; Water of crystallization incorporated into the structure.

The following diagram illustrates the experimental workflow for determining the crystal structure and dynamics of this compound monohydrate, synthesizing methodologies from multiple studies:

workflow cluster_struct Structural Analysis Methods cluster_dyn Dynamic Property Analysis Start Start: Sample Preparation Step1 Crystal Growth (Recrystallization from H₂¹⁷O) Start->Step1 Step2 Structural Analysis Step1->Step2 Step3 Dynamic Property Analysis Step2->Step3 S2a X-ray Diffraction Step2->S2a S2b Raman Spectroscopy Step2->S2b S2c Nuclear Quadrupole Resonance (NQR) Step2->S2c Step4 Data Synthesis & Interpretation Step3->Step4 S3a ¹⁷O NMR Spectroscopy Step3->S3a S3b Variable Temperature MAS NMR Step3->S3b S3c ¹H-¹⁷O Dipole Coupling Analysis Step3->S3c

Experimental Workflow for Crystal Structure and Dynamics Analysis

Synthesis and Preparation Protocols

Common Synthesis Routes
Method Procedure Notes & Applications
Double Replacement [2] Mix solutions of Barium Chloride (BaCl₂) and Sodium Chlorate (NaClO₃). Concentrate and cool mixture to precipitate product. Most common method. May result in sodium contamination.
Direct Electrolysis [2] Electrolysis of BaCl₂ in water: BaCl₂ + 6 H₂O → Ba(ClO₃)₂ + 6 H₂ Yields sodium-free product, preferred for pyrotechnics.
Metathesis with Ammonium Chlorate [2] React Barium Carbonate (BaCO₃) with boiling Ammonium Chlorate (NH₄ClO₃) solution. Involves decomposition of ammonium carbonate byproduct.
Sample Preparation for ¹⁷O NMR Studies

For advanced nuclear magnetic resonance studies, samples can be prepared with isotopic enrichment to improve sensitivity. [3]

  • Procedure: Recrystallize 300 mg of crystalline this compound monohydrate in 400 µL of 17O-enriched water (30% H₂¹⁷O) in a sealed vial for 3 days. After nucleation, open the vial to atmosphere for 48 hours for partial evaporation, then reseal until crystals precipitate (7-14 days). [3]
  • Post-processing: The resulting transparent crystals are ground into a fine powder using an agate mortar and pestle and packed into a zirconia rotor for NMR experiments. [3]

Key Experimental Characterization Data

Physical and Chemical Properties
Property Value / Description
Molecular Weight [2] 322.24 g/mol (monohydrate)
Appearance [2] White crystalline solid, transparent when pure
Density [2] 3.18 g/cm³ (monohydrate)
Solubility [2] 33.8 g/100 g H₂O at 20°C; highly soluble

| Melting Point/Decomposition [2] | ~120°C (dehydrates to anhydrous form); 413.9°C (anhydrous form decomposes to BaCl₂ + 3 O₂) |

Spectroscopic and Magnetic Resonance Data

Advanced NMR studies provide detailed insight into the structure and dynamics of the water molecule in the crystal lattice. [3]

  • ¹⁷O Quadrupolar Coupling Constant (CQ): This parameter is sensitive to temperature due to torsional oscillations (librations) of the water molecule. The measured CQ increases with decreasing temperature, as librational motion is reduced. [3]
  • ¹H-¹⁷O Dipole Splitting: At low temperatures (∼100 K) and without ¹H decoupling, a well-resolved ¹H-¹⁷O dipole splitting is observed in the ¹⁷O spectra. This homogeneous coupling provides direct structural information on the ¹H-¹⁷O distances and the ∠HOH bond angle within the water molecule. [3]
  • Water Molecule Dynamics: The bound water executes three main librations (waving, rocking, twisting) and 2-fold 180° flips about the HOH bisector. These motions cause averaging of the NMR interactions at ambient temperatures. [3]

Relevance to Pharmaceutical Research

While this compound monohydrate itself is toxic and not used pharmaceutically, research into its structure and metal coordination chemistry provides valuable insights for drug development.

  • Toxicity Profile: As a soluble barium salt, it is highly toxic, causing irritation, methemoglobinemia, tremors, kidney damage, and potential fatality upon exposure. [2] Its environmental hazard is significant. [2]
  • Indirect Relevance: The study of well-defined crystalline systems like this compound monohydrate helps refine analytical techniques (e.g., ¹⁷O NMR, X-ray diffraction) for characterizing metal-containing systems. [3] [1] Concurrent research on other metal complexes (e.g., Cu(II)-ninhydrin) demonstrates the potential of metal coordination compounds as chemotherapeutic agents, underscoring the broader importance of understanding metal-ligand interactions in solids. [4]

References

Comprehensive Technical Guide: Barium Chlorate Synthesis via Electrolysis for Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Barium Chlorate

This compound (Ba(ClO₃)₂) is an inorganic oxidizer with significant applications in pyrotechnics, chemical synthesis, and specialized research. As the barium salt of chloric acid, it commonly exists as a monohydrate (Ba(ClO₃)₂·H₂O) and appears as a white crystalline solid with limited solubility in water (33.8 g/100mL at 20°C). [1] The compound is particularly valued in pyrotechnic formulations for its ability to produce vibrant green colors when combined with appropriate fuels. [2] [1]

For research and development purposes, electrolytic synthesis offers significant advantages over other methods by minimizing sodium contamination that can compromise color quality in optical applications. [3] This guide provides detailed protocols for the electrolytic production of this compound, emphasizing safety considerations, process optimization, and quality control measures suitable for research and industrial applications.

Chemical Background and Synthesis Approaches

Fundamental Properties

This compound possesses several critical characteristics that influence both its applications and synthesis methods. The compound has a molecular weight of 304.23 g/mol for the anhydrous form and 322.24 g/mol for the monohydrate. [1] It demonstrates thermal decomposition at approximately 414°C, breaking down into barium chloride and oxygen gas according to the reaction: Ba(ClO₃)₂ → BaCl₂ + 3O₂. [1] This decomposition profile makes it valuable as an oxidizing agent in various applications.

From a safety perspective, this compound is classified as a strong oxidizer and is toxic if ingested or inhaled. The NIOSH recommended exposure limit is 0.5 mg/m³ as a time-weighted average, with an immediate danger to life and health (IDLH) concentration of 50 mg/m³. [1] These hazards necessitate appropriate engineering controls and personal protective equipment during handling and synthesis.

Synthesis Method Comparison

Researchers have developed several approaches for this compound synthesis, each with distinct advantages and limitations:

Table 1: Comparison of this compound Synthesis Methods

Method Principle Advantages Limitations Yield/Purity
Electrolysis Electrochemical oxidation of BaCl₂ in diaphragm-less cell Minimal sodium contamination; Direct production Lower current efficiency; Specialized equipment required High purity; Current efficiency ~30-40% without pH control [3]
Double Displacement BaCl₂ + 2NaClO₃ → Ba(ClO₃)₂ + 2NaCl Simpler equipment; Established industrial process Sodium contamination affects color quality Commercial grade; Possible Na⁺ contamination [1] [4]
Ammonium Chlorate Route 2NH₄ClO₃ + BaCO₃ → Ba(ClO₃)₂ + 2NH₃ + CO₂ + H₂O High purity product Complex multi-step process; Ammonium chlorate instability High purity suitable for pyrotechnics [3]

The electrolytic approach is particularly valuable for research applications requiring high-purity material with minimal alkali metal contamination, which is essential for achieving optimal color quality in pyrotechnic formulations. [3]

Electrolysis Fundamentals

Theoretical Principles

The electrolytic production of this compound follows the established mechanism of chlorate formation from chloride solutions. According to the widely accepted Foerster-Mueller theory, several simultaneous reactions occur in the electrolytic cell: [5]

At the anode, chloride ions undergo oxidation: 2Cl⁻ → Cl₂(aq) + 2e⁻

At the cathode, water reduction occurs: 2H₂O + 2e⁻ → H₂ + 2OH⁻

The dissolved chlorine then hydrolyzes in the solution: Cl₂(aq) + H₂O ⇌ HClO + H⁺ + Cl⁻

In the solution phase, chlorate formation proceeds through chemical reactions between hypochlorous acid and hypochlorite ions: 2HClO + ClO⁻ → ClO₃⁻ + 2Cl⁻ + H⁺

The overall reaction for the electrolytic process can be summarized as: BaCl₂ + 6H₂O → Ba(ClO₃)₂ + 6H₂ [1]

Current efficiency in these cells typically ranges between 30-40% without active pH control, due to competing reactions including the formation of oxygen at the anode. [3] The process requires approximately 6 Faradays of charge per mole of chlorate produced when following the optimal reaction pathway. [5]

Electrolysis System Setup

Table 2: Electrolytic Cell Components and Specifications

Component Material Options Key Specifications Considerations
Anode MMO (Mixed Metal Oxide), Platinum, Graphite substrate lead dioxide High oxygen overpotential; Corrosion resistant MMO susceptible to BaSO₄ poisoning [6]
Cathode Stainless steel, Titanium Hydrogen evolution efficiency; Alkali resistance Titanium offers superior corrosion resistance [5] [6]
Cell Body Glass, CPVC, Polypropylene Temperature resistance; Chemical inertness Transparent materials allow visual monitoring
Power Supply DC constant current 3.5-4.5V typical operating range; Adequate current capacity Voltage depends on electrode spacing, temperature [5]
pH Control Dichromate or fluoride additives Cathode protection; Prevents hypochlorite reduction Dichromate forms protective layer on cathode [5]

The following diagram illustrates the typical workflow for the electrolytic synthesis process:

Start Start this compound Synthesis Prep Prepare Electrolyte Solution BaCl₂·2H₂O in distilled water ~40g/100mL concentration Start->Prep Cell Assemble Electrolytic Cell MMO anode, Ti cathode Add K₂Cr₂O₇ (0.5-2g/L) Prep->Cell Operate Operate Cell 3.5-4.5V, 60-80°C pH ~6, 1-3 weeks duration Cell->Operate Monitor Monitor Progress ClO⁻ test, solution density Ba(ClO₃)₂ precipitation Operate->Monitor Evaporate Evaporate Solution Crystallize Ba(ClO₃)₂ 25°C cooling temperature Monitor->Evaporate Harvest Harvest Product Centrifuge/filter crystals Dry below 50°C Evaporate->Harvest End Pure Ba(ClO₃)₂ Product Harvest->End

Experimental Protocols

Electrolyte Preparation

Barium chloride solution is prepared by dissolving BaCl₂·2H₂O in distilled water at a concentration of approximately 40g per 100mL. [3] For researchers starting from barium carbonate, the chloride salt can be prepared by careful neutralization with hydrochloric acid: 2HCl(aq) + BaCO₃(s) → BaCl₂(aq) + H₂O(l) + CO₂(g). [6] The resulting solution should be filtered to remove any insoluble residues, particularly barium carbonate or sulfate contaminants.

Additives for efficiency include potassium dichromate (K₂Cr₂O₇) at 0.5-2g/L, which forms a protective layer on the cathode preventing reduction of hypochlorite/chlorate ions. [5] For lead dioxide anodes, fluoride salts may be used instead. The initial pH should be adjusted to approximately 6, which optimizes the simultaneous presence of HClO and ClO⁻ species for efficient chlorate formation. [5]

Cell Assembly and Operation

A typical laboratory-scale cell consists of a 1-5L glass or plastic vessel equipped with an MMO anode and titanium or stainless steel cathode. Electrodes should be spaced 1-3cm apart to minimize resistance while preventing short-circuiting. The power supply should provide constant current with capability for 3.5-4.5V and current density of 0.1-0.5A/cm² depending on electrode size. [5]

Operation parameters should maintain temperature between 60-80°C, which represents an optimal balance between reaction kinetics, chlorine solubility, and electrode corrosion. [5] The process typically requires 1-3 weeks of continuous operation for complete conversion, with periodic water addition to compensate for evaporation. Progress can be monitored by testing for hypochlorite (ClO⁻) using standard iodometric titration or commercial test strips until maximum concentration is achieved, followed by its decline as chlorate forms.

Product Recovery and Purification

After electrolysis completion, the cell liquor is transferred to evaporation dishes and concentrated until crystals form upon cooling to 25°C. [3] The resulting This compound monohydrate crystals are separated via filtration or centrifugation, with typical yields of 40-60% based on initial barium chloride. Mother liquor can be recycled to the electrolytic cell for further conversion.

For additional purification, the crude product can be recrystallized from minimal hot water (approximately 0.6L per 500-550g crude material) followed by cooling to 25°C. [4] The final product should be dried at temperatures below 50°C to prevent decomposition, with packaging in airtight containers away from combustible materials. [4]

Alternative Synthesis Methods

Double Displacement Reaction

The most common industrial process for this compound production involves double displacement between barium chloride and sodium chlorate: [4]

BaCl₂ + 2NaClO₃ → Ba(ClO₃)₂ + 2NaCl

This metathesis reaction exploits the lower solubility of this compound compared to sodium chloride. In the industrial process described in patent CN103663380A, sodium chlorate solution (630-680g/L) is heated to 75-80°C, after which solid barium chloride is added with vigorous stirring. The reaction proceeds for 40-60 minutes at over 100°C before cooling to 25°C to crystallize the product. [4]

The primary limitation of this method is potential sodium contamination, which can impair color quality in pyrotechnic applications. Additional purification steps including recrystallization or precipitation with alcohol may be required for research-grade material. [3]

Ammonium Chlorate Route

For high-purity applications, this compound can be synthesized through an ammonium chlorate intermediate: [3]

KClO₃ + NH₄HC₄H₄O₆ → KHC₄H₄O₆(s) + NH₄ClO₃(aq)

The resulting ammonium chlorate solution is then reacted with barium carbonate or hydroxide: 2NH₄ClO₃ + BaCO₃ → Ba(ClO₃)₂ + 2NH₃ + CO₂ + H₂O

This method requires extended boiling to drive off ammonia and carbon dioxide, but produces high-purity this compound with minimal alkali metal contamination. [3]

Safety and Environmental Considerations

Toxicity and Exposure Controls

This compound presents dual hazards as both a toxic barium compound and strong oxidizer. Exposure can cause severe acute effects including methemoglobinemia, gastrointestinal distress, muscular stimulation followed by paralysis, and cardiac arrhythmias. [1] Long-term exposure may lead to kidney damage and baritosis (benign lung condition). [1]

Personal protective equipment should include NIOSH-approved respirators for concentrations above 0.5mg/m³, chemical safety goggles, butyl rubber gloves, and protective clothing. [7] Engineering controls such as fume hoods, adequate ventilation, and spill containment should be implemented in laboratory settings.

Process Safety Measures

Electrolytic cells present specific hazards including generation of explosive hydrogen gas at the cathode and toxic chlorine gas if hypochlorite decomposition occurs. Operations should be conducted in well-ventilated areas away from ignition sources. The strong oxidizing nature of this compound necessitates strict separation from combustible materials and reducing agents.

For emergency preparedness, appropriate fire extinguishing media (water spray, dry chemical) should be readily available. Spills should be contained and cleaned immediately with appropriate personal protection. Contaminated materials should be disposed of as hazardous waste in compliance with local regulations. [1]

Environmental Protection

This compound is very harmful to aquatic organisms and must be prevented from entering waterways. [1] Waste streams should be treated to precipitate barium as insoluble sulfate before disposal. The compound should be disposed of as hazardous waste in accordance with federal, state, and local regulations. [1]

Applications and Analytical Methods

Primary Research Applications
  • Pyrotechnics and Colorants: this compound is valued for producing vibrant green colors in pyrotechnic compositions. Simple mixtures with shellac or other organic fuels can produce high-quality green flames, making it one of the few oxidizers capable of producing color in binary mixtures. [1] The compound provides both the color source and oxidizing function in these formulations.

  • Chemical Synthesis: The compound serves as a starting material for producing high-purity chloric acid through reaction with sulfuric acid, which can then be used to synthesize other chlorate compounds. [1] [3] This application leverages the low solubility of barium sulfate, which precipitates completely from solution.

  • Analytical Chemistry: Laboratories utilize this compound in titrations and qualitative analysis for detecting sulfate ions and other analytes, valued for its predictable reactivity and solubility characteristics. [2]

Quality Assessment

Product purity can be verified through several analytical methods. Chlorate content is determined by iodometric titration, while barium content is quantified by gravimetric analysis as barium sulfate. Sodium contamination should be assessed by flame test, with any yellow coloration indicating the need for further purification. [3]

Crystal properties including particle size distribution and bulk density (typically 1.457-1.575 g/cm³) affect performance in specific applications. [4] For research purposes, additional characterization by IR spectroscopy (reference spectrum available in NIST database) provides confirmation of chemical identity. [8]

Conclusion

The electrolytic synthesis of this compound provides researchers with a reliable method for producing high-purity material with minimal alkali metal contamination. While the process requires specialized equipment and extended operation times, it offers significant advantages for applications requiring precise color quality or chemical purity. The optimized protocols detailed in this guide incorporate appropriate safety measures and troubleshooting approaches to support successful implementation in research environments.

Future developments in electrode materials and process control may further improve the efficiency and accessibility of this synthesis method. Researchers are encouraged to maintain thorough documentation of process parameters and outcomes to contribute to the continued optimization of this compound production methodologies.

References

Comprehensive Technical Guide: Barium Chlorate Production Technology, Characterization, and Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Properties

Barium chlorate (Ba(ClO₃)₂) is a significant inorganic chemical compound with extensive applications in pyrotechnics, chemical manufacturing, and specialized industrial processes. As the barium salt of chloric acid, it exists most commonly as a white crystalline solid in both anhydrous and monohydrate (Ba(ClO₃)₂·H₂O) forms. The compound demonstrates substantial solubility in water, increasing from approximately 20.3 g/100mL at 0°C to 105 g/100mL at 100°C, facilitating its production and processing in aqueous systems [1]. This compound has a molecular weight of 304.22 g/mol in its anhydrous form and 322.24 g/mol as the monohydrate, with a density of 3.18 g/cm³ for the monohydrate form [1].

The thermal decomposition profile of this compound reveals its oxidative properties, with decomposition commencing at approximately 413.9°C where it breaks down into barium chloride and oxygen gas according to the reaction: Ba(ClO₃)₂ → BaCl₂ + 3O₂ [1]. This decomposition reaction liberates significant oxygen, making it an effective oxidizer in pyrotechnic compositions. From a safety perspective, this compound is classified as a strong oxidizer and is toxic, requiring careful handling procedures. Its oxidation potential and barium content create dual hazards of supporting vigorous combustion and presenting toxicity risks common to soluble barium compounds [1].

Production Methods and Technological Overview

The industrial production of this compound employs several synthetic routes, each with distinct advantages, limitations, and technological considerations. These methods can be broadly categorized into chemical synthesis and electrochemical processes, with recent advancements focusing on improving efficiency, purity, and environmental sustainability.

Table 1: Comparison of this compound Production Methods

Production Method Key Reactants Reaction Conditions Advantages Limitations
Double Replacement Barium chloride, Sodium chlorate Concentration, Cooling, Precipitation Simple setup, High yield Sodium contamination affects color purity [1]
Electrolytic Synthesis Barium chloride, Water Electrolysis, 30-40% current efficiency without pH control [2] Direct production, Sodium-free product [2] [1] Lower efficiency, Complex equipment [3]
Ammonium Chlorate Route Ammonium chlorate, Barium carbonate Boiling solution until ammonia odor disappears [1] High purity product, Minimal sodium contamination [2] Multiple steps required, Ammonia handling [2]

The double replacement reaction between barium chloride and sodium chlorate represents one of the most straightforward production methods, exploiting the differential solubility characteristics of the reactants and products. This process follows the reaction: BaCl₂ + 2NaClO₃ → Ba(ClO₃)₂ + 2NaCl. After concentrating and cooling the reaction mixture, this compound precipitates due to its relatively lower solubility compared to sodium chloride, enabling effective separation [1]. While operationally simple, this method frequently results in sodium contamination, which is particularly problematic for pyrotechnic applications where even trace sodium impurities can overwhelm the desired green coloration with yellow emission [2].

The electrolytic production method utilizes barium chloride as both electrolyte and precursor, following the overall reaction: BaCl₂ + 6H₂O → Ba(ClO₃)₂ + 6H₂. This process typically achieves current efficiencies of approximately 30-40% without active pH control, with the electrolyte concentration starting around 40g chloride per 100mL water [2]. Modern electrolytic cells employ advanced materials including graphite or dimensionally stable anodes (DSA), with process parameters carefully controlled to optimize efficiency. Temperature maintenance between 60-80°C, pH control near neutral levels (approximately pH 6), and chromium-based additives to minimize cathodic reduction of hypochlorite intermediates represent key operational parameters [3]. Recent implementations incorporate sophisticated process control systems utilizing sensors and automation for real-time monitoring and adjustment of critical parameters including temperature, pressure, and purity levels [4].

Table 2: Industrial this compound Market Overview

Parameter Values Trends & Projections
Market Size (2025) $12.69 billion [5] Anticipated to reach $22.38 billion by 2033 [5]
Compound Annual Growth Rate 9.92% (2026-2033) [5] Accelerating adoption across industrial segments [5]
Major Applications Pyrotechnics, Chemical Manufacturing, Textiles, Paper Pulp [6] Expanding into specialized chemical synthesis [4]
Regional Demand Patterns North America and Europe (established markets), Asia-Pacific (emerging, rapid growth) [5] Increasing consumption in Asia-Pacific due to industrialization [5]

Experimental Protocols

Double Displacement Synthesis Protocol

The double displacement method between barium chloride and sodium chlorate provides a straightforward approach for laboratory-scale production of this compound. This protocol yields approximately 50g of product and requires standard laboratory equipment.

Materials and Equipment:

  • Barium chloride dihydrate (BaCl₂·2H₂O), 50g
  • Sodium chlorate (NaClO₃), 45g
  • Deionized water, 200mL
  • Heating mantle with temperature control
  • 500mL borosilicate glass beaker
  • Glass stirring rod
  • Buchner funnel and filtration apparatus
  • Drying oven

Procedure:

  • Prepare separate concentrated solutions by dissolving 50g barium chloride dihydrate in 100mL warm deionized water and 45g sodium chlorate in 100mL deionized water.
  • Combine both solutions in a 500mL beaker while stirring continuously. The reaction mixture will appear clear initially.
  • Heat the combined solution to 60-70°C while maintaining continuous agitation to facilitate the double displacement reaction: BaCl₂ + 2NaClO₃ → Ba(ClO₃)₂ + 2NaCl
  • Concentrate the solution by gentle evaporation until the volume is reduced by approximately 40-50%.
  • Cool the concentrated solution gradually to room temperature, then further to 5-10°C using an ice bath to promote crystallization.
  • Collect the crystalline precipitate via vacuum filtration using a Buchner funnel.
  • Wash the crystals with small aliquots (10-15mL) of ice-cold deionized water to remove residual sodium ions.
  • Dry the product in an oven at 40-50°C for 4-6 hours.
  • Characterize the product by determining melting point (decomposition begins at ~120°C for monohydrate, 413.9°C for anhydrous form) and analyzing for sodium contamination by flame test [1].

Troubleshooting Notes:

  • If sodium contamination is detected (yellow flame test), recrystallize from minimal hot deionized water.
  • Low yields may result from insufficient concentration prior to crystallization—ensure volume reduction of at least 40%.
  • Cloudy solutions may indicate impurity precipitation; perform hot filtration before crystallization.
Electrolytic Synthesis Protocol

This protocol describes the electrochemical production of sodium-free this compound, essential for high-quality pyrotechnic applications where sodium contamination must be avoided.

Materials and Equipment:

  • Barium chloride dihydrate (BaCl₂·2H₂O), 100g
  • Deionized water, 250mL
  • Electrolysis cell with anode (graphite or dimensionally stable anode) and cathode (stainless steel)
  • DC power supply (capable of 4-6V, variable current)
  • Magnetic stirrer with heating capability
  • Thermometer
  • pH meter

Procedure:

  • Prepare the electrolyte by dissolving 100g barium chloride dihydrate in 250mL deionized water heated to 50-60°C to achieve a concentration of approximately 40g/100mL.
  • Assemble the electrolysis cell with electrodes positioned to minimize distance (typically 5-10mm) while preventing short circuiting. Anode selection is critical—graphite is economical but erodes; lead dioxide or platinum offers superior stability.
  • Add potassium dichromate (approximately 0.5-2g/L) to the electrolyte if using graphite electrodes to form a protective layer on the cathode that minimizes hypochlorite reduction.
  • Begin electrolysis at a current density of 0.5-1A/cm² and maintain cell voltage typically between 3.5-4.5V. The overall reaction is: BaCl₂ + 6H₂O → Ba(ClO₃)₂ + 6H₂
  • Maintain the electrolyte temperature between 60-80°C throughout the process using external heating or cooling as needed.
  • Monitor pH periodically, maintaining near-neutral conditions (pH ~6) where hypochlorous acid and hypochlorite ion coexist at maximum concentrations, favoring chlorate formation.
  • Continue electrolysis until chloride concentration decreases to below 10% of initial value (typically 40-60 hours for this scale).
  • Remove the electrolyte from the cell and evaporate until crystals form.
  • Collect initial crop of this compound crystals by filtration at approximately 40-50°C.
  • Recycle the mother liquor to the electrolysis cell to improve overall yield.
  • Dry the crystals at 50-60°C and store in a desiccator [2] [3].

Process Optimization Notes:

  • Current efficiency improves with proper pH control and temperature maintenance.
  • Anode-cathode distance optimization reduces cell resistance and energy consumption.
  • Continuous monitoring of chloride concentration allows termination at optimal conversion point.

The following workflow diagram illustrates the electrolytic production process:

electrolytic_process cluster_legend Process Legend Start Start Electrolyte Electrolyte Start->Electrolyte Prepare solution CellSetup CellSetup Electrolyte->CellSetup BaCl₂ + H₂O Electrolysis Electrolysis CellSetup->Electrolysis Apply current Monitoring Monitoring Electrolysis->Monitoring 40-60 hours Monitoring->Electrolysis Cl⁻ > 10% Evaporation Evaporation Monitoring->Evaporation Cl⁻ < 10% Crystallization Crystallization Evaporation->Crystallization Concentrate Product Product Crystallization->Product Filter & dry LegendStart Start/End LegendStep Process Step LegendDecision Decision Point

Ammonium Chlorate Conversion Protocol

This method utilizes ammonium chlorate intermediate to produce high-purity this compound with minimal alkali metal contamination, making it particularly suitable for applications requiring exceptional color purity in pyrotechnics.

Materials and Equipment:

  • Potassium chlorate (KClO₃), 40g
  • Ammonium sulfate ((NH₄)₂SO₄), 30g
  • Barium carbonate (BaCO₃), 45g
  • Tartaric acid (C₄H₆O₆), 25g
  • Ammonia solution (NH₄OH, 10%), 50mL
  • Ethanol (95%), 100mL
  • Heating mantles with temperature control
  • Multiple 500mL borosilicate beakers
  • Filtration apparatus
  • Distillation setup (for alcohol removal)

Procedure:

  • Ammonium Chlorate Preparation:

    • Dissolve 40g potassium chlorate in 150mL near-boiling deionized water.
    • In a separate container, dissolve 30g ammonium sulfate in 100mL warm deionized water.
    • Combine both solutions while stirring, then evaporate until a thin slurry of potassium sulfate begins to form.
    • Add 50mL ethanol to precipitate remaining potassium sulfate.
    • Filter to remove potassium sulfate precipitate, retaining the filtrate containing ammonium chlorate.
    • Remove ethanol by distillation at approximately 70°C until alcohol is removed.
  • This compound Synthesis:

    • Add 45g barium carbonate gradually to the ammonium chlorate solution with continuous stirring.
    • Heat the mixture to boiling and maintain at boiling temperature for 2-3 hours until the ammonia odor is no longer detectable. The reaction proceeds as: 2NH₄ClO₃ + BaCO₃ → Ba(ClO₃)₂ + 2NH₃ + CO₂ + H₂O
    • Add deionized water as needed to maintain liquid volume during extended boiling.
    • Continue boiling until crystals of this compound begin to appear.
    • Allow the solution to cool slowly to room temperature, then further cool in an ice bath to maximize crystallization.
    • Collect crystals by vacuum filtration.
    • Wash with minimal ice-cold water and dry at 40-50°C for 4-6 hours [2].

Alternative Approach Using Tartaric Acid:

  • Prepare ammonium bitartrate by reacting tartaric acid with stoichiometric ammonia in hot water.
  • Combine with potassium chlorate solution to precipitate potassium bitartrate, leaving ammonium chlorate in solution.
  • Proceed with barium carbonate reaction as described above [2].

Safety Notes:

  • Avoid isolation of solid ammonium chlorate due to explosion risk.
  • Conduct boiling steps in a well-ventilated area or fume hood to disperse ammonia gas.
  • Test barium carbonate for sodium contamination by flame test before use if color purity is critical.

Analytical Methods and Characterization

Rigorous quality control is essential for this compound, particularly for pyrotechnic applications where purity directly impacts performance and safety. The following analytical protocols provide comprehensive characterization methods.

Purity Assessment:

  • Gravimetric Analysis: Dissolve a precisely weighed sample (approximately 0.5g) in distilled water. Add excess 0.1M silver nitrate solution to precipitate chloride ions as silver chloride. Collect precipitate by filtration, dry to constant weight, and calculate chloride content. This compound should demonstrate minimal chloride impurity [7].
  • Sodium Contamination Test: Prepare a saturated aqueous solution of the product. Dip a clean platinum or nickel wire into the solution and introduce to a Bunsen burner flame. Observe flame color—a persistent yellow coloration indicates significant sodium contamination unsuitable for pyrotechnic applications [2].
  • Thermal Analysis: Using a melting point apparatus, determine decomposition onset temperature. Pure this compound monohydrate dehydrates at approximately 120°C and the anhydrous form decomposes at 413.9°C [1].

Physical Properties Determination:

  • Solubility Profile: Prepare saturated solutions at controlled temperatures (0°C, 20°C, 80°C, 100°C). Determine concentration by gravimetric analysis of evaporated aliquots. Compare results to reference values: 20.3g/100mL (0°C), 33.8g/100mL (20°C), 84.8g/100mL (80°C), 105g/100mL (100°C) [1].
  • Crystal Structure: Examine crystal habit and morphology using optical microscopy. This compound typically forms transparent, orthorhombic crystals.

Table 3: this compound Physicochemical Properties

Property Specification Testing Method
Molecular Weight 304.22 g/mol (anhydrous), 322.24 g/mol (monohydrate) [1] Calculational
Appearance White crystalline solid Visual inspection
Density 3.18 g/cm³ (monohydrate) [1] Pycnometer
Solubility in Water 33.8 g/100mL at 20°C [1] Gravimetric analysis
Decomposition Temperature 413.9°C (anhydrous) [1] Thermal analysis
Oxygen Content 31.55% in pure compound [2] Calculational
pH (1% solution) Approximately neutral pH meter

Applications and Industrial Relevance

This compound serves diverse industrial applications, with its usage evolving in response to technological advancements and regulatory considerations. The compound's dual functionality as both an oxidizer and colorant ensures its continued relevance across multiple sectors.

Pyrotechnics and Illuminating Compositions

In pyrotechnic formulations, this compound serves as both an oxidizer and green colorant. When combined with various fuels, it produces a vibrant green light with emission characteristics superior to many alternative barium compounds. Simple binary mixtures with organic fuels such as shellac can yield high-quality green flames, making it valuable for exhibition-grade fireworks [1]. The compound's ability to function effectively in relatively simple formulations represents a significant advantage over other green-emitting systems that often require more complex compositions including separate oxidizers, colorants, and chlorine donors.

Despite these advantages, this compound use in pyrotechnics has declined somewhat due to several factors: its relatively higher cost compared to alternatives like barium nitrate; its impact sensitivity in certain formulations (pure this compound can explode from strong impact); and instances of spontaneous ignition in compositions during drying processes [1] [6]. Modern pyrotechnic practice often substitutes this compound with barium nitrate or barium carbonate combined with chlorine donors, though the latter systems typically produce less saturated green emissions [1].

Industrial and Specialty Applications

Beyond pyrotechnics, this compound finds application in several industrial processes:

  • Chloric Acid Production: this compound serves as a precursor for highly pure chloric acid through metathesis reactions with sulfuric acid, enabling subsequent production of other pure chlorates [1].
  • Textile and Paper Industries: The compound finds use as a mordant in textile dyeing processes and in paper pulp manufacturing [6].
  • Chemical Synthesis: As a strong oxidizing agent, this compound participates in specialized organic and inorganic oxidation reactions [4] [6].
  • Oxygen Generation: Its thermal decomposition yielding oxygen gas makes it useful in specialized oxygen-generation systems [6].

Industrial production of this compound increasingly incorporates advanced process control technologies. Modern manufacturing facilities utilize sensor networks and automation systems for real-time monitoring and adjustment of critical parameters including temperature, pressure, and reactant concentrations. These technological implementations improve product consistency, reduce waste, and enhance operational safety [4]. The global market for this compound reflects steady demand, with projections indicating growth from $12.69 billion in 2025 to $22.38 billion by 2033, representing a compound annual growth rate of 9.92% [5].

Safety, Handling, and Regulatory Considerations

This compound presents significant health and safety hazards that require careful management through engineering controls, personal protective equipment, and comprehensive safety protocols.

Health Hazards and Toxicity Profile

As a soluble barium compound, this compound poses substantial toxicity risks through all exposure routes (ingestion, inhalation, skin contact):

  • Acute Toxicity: The estimated lethal dose of soluble barium compounds is approximately 900 mg for adults, with life-threatening toxicity possible at doses of 0.2-0.5 mg/kg body weight [8]. Symptoms of acute exposure include gastrointestinal distress (nausea, vomiting, abdominal pain, diarrhea), muscle twitching and paralysis, cardiac arrhythmias, and profound hypokalemia (potassium deficiency) resulting from intracellular potassium shifting [1] [8].
  • Hypokalemia Mechanism: Barium ions block potassium efflux channels in cell membranes, preventing potassium release while uptake continues, leading to dangerously low serum potassium levels that can precipitate cardiac arrest [8].
  • Methemoglobinemia: High-level exposures may induce methemoglobinemia, reducing blood oxygen-carrying capacity [1].
  • Chronic Exposure: Long-term low-level exposure may cause kidney damage, while barium dust inhalation can produce baritosis, a benign pneumoconiosis visible on chest X-rays [1] [8].
Physical Hazards and Reactivity

This compound functions as a strong oxidizer, presenting significant fire and explosion hazards:

  • Decomposition: At its melting point (approximately 413.9°C), this compound decomposes to barium chloride and oxygen, supporting and accelerating combustion [1].
  • Impact Sensitivity: Pure this compound can explode from strong mechanical impact [1].
  • Spontaneous Ignition: Documented cases exist of pyrotechnic compositions containing this compound spontaneously igniting during drying processes, even when wet [1].
  • Incompatibilities: The compound is incompatible with combustible materials, reducing agents, heavy metal powders, and ammonium compounds. Contact with ammonium salts can form ammonium chlorate, an extremely unstable compound [3].
Protective Measures and Engineering Controls
  • Personal Protective Equipment (PPE): Chemical-resistant gloves (nitrile or neoprene), chemical splash goggles, face shields, and appropriate respiratory protection when dust generation is possible. Laboratory coats or protective clothing should be worn to minimize skin contact [1].
  • Engineering Controls: Use local exhaust ventilation or fume hoods for handling powders or heated solutions. Avoid procedures that generate dust aerosols.
  • Storage Considerations: Store in cool, dry, well-ventilated areas away from combustibles and reducing agents. Maintain separation from incompatible materials including acids, ammonium compounds, and powdered metals. Use non-combustible containers with tight-fitting lids [1].
Emergency Response and First Aid
  • Inhalation: Immediately move affected person to fresh air. Adminiate oxygen if breathing is difficult. Seek medical attention.
  • Skin Contact: Remove contaminated clothing and wash affected area thoroughly with soap and water.
  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Consult medical professional.
  • Ingestion: Do not induce vomiting. Administer gastric lavage with sodium sulfate or magnesium sulfate to precipitate soluble barium as insoluble barium sulfate [8]. Seek immediate medical attention.
  • Medical Management: Hospital management includes ECG monitoring, serum potassium monitoring with aggressive potassium supplementation (doses up to 400 mEq may be required in first 24 hours), and consideration of hemodialysis or continuous venovenous hemofiltration for severe cases [8].
Environmental and Regulatory Considerations

This compound is very harmful to aquatic organisms, requiring careful containment to prevent environmental release [1]. Disposal must comply with local, state, and federal regulations, typically requiring management as hazardous waste. The compound carries the UN number 1445 for transportation classification [1]. Workplace exposure limits for barium compounds are typically set at 0.5 mg/m³ (TWA) for soluble barium compounds, with an IDLH of 50 mg/m³ [1].

Conclusion

References

barium chlorate double decomposition preparation

Author: Smolecule Technical Support Team. Date: February 2026

Principle of the Method

The synthesis of barium chlorate via double decomposition is based on a metathesis reaction between barium chloride and sodium chlorate, exploiting the difference in solubility of the reactants and products in water [1].

The general reaction is: BaCl₂ + 2 NaClO₃ → Ba(ClO₃)₂ + 2 NaCl

Upon concentrating and cooling the reaction mixture, the less soluble this compound precipitates from the solution, allowing for its separation from the more soluble sodium chloride byproduct [1]. The primary challenge is that the resulting product can be contaminated with sodium ions, which impart a strong yellow color to flames and can overpower the desired green color of barium in pyrotechnic compositions [2] [3]. Therefore, meticulous purification through recrystallization is essential.

Safety and Handling

This compound is a toxic and strong oxidizing agent. Please adhere to the following safety protocols:

Hazard Category Specific Risks and Precautions
Health Hazards Toxic if inhaled or ingested. Causes irritation to respiratory system, skin, and eyes. May cause nausea, vomiting, abdominal pain, and methemoglobinemia [1] [4].
Reactivities Strong oxidizer. Forms highly flammable or explosive mixtures with combustible materials, sulfur, sulfides, powdered metals, and ammonium salts [3] [4]. Liberates explosive chlorine dioxide gas in contact with strong acids [4].
Personal Protective Equipment (PPE) Wear a dust mask, chemical safety goggles, rubber gloves, and protective outer clothing [4].

| First Aid | Inhalation: Move to fresh air. Skin Contact: Flush with water. Ingestion: Induce vomiting and seek immediate medical attention. Alert physician to potential barium poisoning [4]. |

Materials and Equipment

Starting Materials

  • Barium chloride dihydrate (BaCl₂·2H₂O), crystalline solid [2].
  • Sodium chlorate (NaClO₃), solid.

Equipment

  • Beakers (e.g., 1 L and 2 L)
  • Hotplate with magnetic stirrer
  • Heating mantle or Bunsen burner
  • Stirring rod
  • Filter paper and funnel
  • Graduated cylinder
  • Drying oven
  • Analytical balance

Experimental Protocol

Step 1: Dissolution of Reactants

  • Prepare a near-saturated solution of sodium chlorate by dissolving approximately 200 g of NaClO₃ in 500 mL of near-boiling deionized water in a 1 L beaker [2].
  • In a separate 1 L beaker, dissolve about 125 g of BaCl₂·2H₂O in 300 mL of warm deionized water [2].

Step 2: Reaction and Precipitation

  • Slowly add the warm barium chloride solution to the hot sodium chlorate solution while stirring continuously.
  • Continue heating and stirring the combined mixture for 20-30 minutes to ensure the reaction goes to completion.
  • Precipitation: Allow the mixture to cool gradually to room temperature, and then further cool it in an ice-water bath. The lower solubility of this compound will cause it to crystallize out of the solution.

Step 3: Filtration and Purification

  • Isolate the crude this compound crystals by vacuum filtration.
  • Recrystallization for Sodium Removal:
    • Redissolve the crude crystals in a minimal volume of hot deionized water.
    • Allow the solution to cool slowly to crystallize.
    • Filter the purified crystals again. This recrystallization process may need to be repeated multiple times to adequately reduce sodium contamination [3].
  • Test for sodium impurity by placing a small sample of the washed crystals on a clean iron nail and holding it in a propane torch flame. The absence of a persistent yellow color indicates successful sodium removal [2].

Step 4: Drying

  • Spread the purified, wet crystals on a watch glass or in a shallow dish.
  • Dry the crystals in a drying oven at a temperature not exceeding 50-60°C until a constant weight is achieved. Avoid excessive heat to prevent decomposition.

The following workflow diagram summarizes the key stages of this preparation method:

G Start Start Preparation Dissolve Dissolve Reactants Start->Dissolve React Mix & React Solutions Dissolve->React Cool Cool & Precipitate React->Cool Filter1 Filter Crude Crystals Cool->Filter1 Recryst Recrystallize Filter1->Recryst Filter2 Filter Pure Crystals Recryst->Filter2 Dry Dry Product Filter2->Dry End Pure Ba(ClO₃)₂ Dry->End

Characterization and Data

Solubility and Physical Properties The success of this method relies on the differing solubilities of the compounds involved. The table below summarizes key data [2] [1].

Compound Molecular Weight (g/mol) Solubility in Water (g/100g, @20°C) Note
This compound (Ba(ClO₃)₂) 304.23 (anhydrous) 33.8 Product; precipitates upon cooling.
Barium Chloride Dihydrate (BaCl₂·2H₂O) 244.27 31.2 (approx.) Reactant.
Sodium Chlorate (NaClO₃) 106.44 101 (approx.) Reactant; remains in solution.
Sodium Chloride (NaCl) 58.44 36.0 By-product; remains in mother liquor.

Yield and Efficiency

  • The theoretical yield can be calculated based on the limiting reactant (typically BaCl₂·2H₂O).
  • The actual yield will be lower due to product loss during transfer, filtration, and recrystallization. A yield of 60-75% after purification is reasonable.
  • Purity can be assessed by flame test (for absence of sodium) and by comparing the crystal form and decomposition temperature to literature values [1].

Troubleshooting and Alternatives

  • Persistent Sodium Contamination: If the flame test continues to show a yellow color after multiple recrystallizations, consider using an alternative method. Using potassium chlorate instead of sodium chlorate in the initial reaction can prevent sodium contamination entirely [2].
  • Alternative Synthesis Method - Electrolysis: this compound can be produced directly from barium chloride via electrolysis: BaCl₂ + 6 H₂O → Ba(ClO₃)₂ + 6 H₂. However, this method has a lower current efficiency (30-40% without pH control) and does not allow for a large single crop of crystals [2] [1].
  • Alternative Synthesis Method - Ammonium Chlorate Route: A sodium-free product can be obtained by reacting barium carbonate with a solution of ammonium chlorate: 2 NH₄ClO₃ + BaCO₃ → Ba(ClO₃)₂ + 2 NH₃ + H₂O + CO₂. The solution must be boiled for several hours to drive off ammonia and carbon dioxide [2] [1]. Caution: Ammonium chlorate salt can be unstable and has a tendency to explode [2].

Conclusion

The double decomposition method provides a viable laboratory-scale route to synthesize this compound. The procedure's key advantage is its simplicity, but its major limitation is the introduction of sodium ion impurities, which necessitates rigorous and potentially time-consuming purification. For applications requiring high-color-purity green flames in pyrotechnics, the additional effort to remove sodium is essential. Alternative methods, such as the ammonium chlorate route or electrolysis, can be explored to circumvent this contamination issue from the outset.

References

Comprehensive Application Notes and Protocols: Barium Chlorate in Pyrotechnic Green Flame Formulations

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Fundamentals

Barium chlorate (Ba(ClO₃)₂) represents a specialized oxidizer that has historically been used in pyrotechnics to produce vibrant green flames, making it particularly valuable for high-quality exhibition fireworks and military signal devices. As the barium salt of chloric acid, it commonly exists as a white crystalline solid in both anhydrous and monohydrate (Ba(ClO₃)₂·H₂O) forms, with the monohydrate decomposing to the anhydrous form at approximately 120°C and further decomposing to barium chloride and oxygen at 413.9°C [1]. The compound's significance in pyrotechnics stems from its dual functionality as both an oxygen donor and a color emitter, enabling the creation of intense green flames with relatively simple mixtures.

The fundamental properties of this compound make it particularly suitable for pyrotechnic applications. With a molar mass of 304.22 g·mol⁻¹ for the anhydrous form and 322.24 g·mol⁻¹ for the monohydrate, it exhibits favorable solubility characteristics in water, ranging from 20.3 g/100mL at 0°C to 105 g/100mL at 100°C [1]. This solubility profile facilitates various synthesis and purification methods. From a thermal perspective, this compound demonstrates greater stability in formation from elements (ΔHf = -184.4 kcal/mol) compared to potassium chlorate (ΔHf = -95.1 kcal/mol), yet releases significantly more energy during decomposition (-28 kcal/mol versus -10.6 kcal/mol for KClO₃), contributing to more intense combustion events in pyrotechnic applications [2].

Scientific Basis of Green Color Production

Flame Test Physics and Barium Emission

The characteristic green color produced by this compound in flames results from fundamental atomic emission processes that occur when the compound is subjected to high temperatures. When this compound decomposes in a flame, the intense thermal energy excites the valence electrons of barium atoms to higher energy orbitals. As these excited electrons return to their ground state, they release energy in the form of photons with specific wavelengths corresponding to the green portion of the visible spectrum (approximately 510-560 nm) [3]. This emission spectrum serves as a unique fingerprint for barium ions and forms the physical basis for flame emission spectroscopy, atomic emission spectroscopy, and flame photometry techniques.

The heat of combustion from the pyrotechnic reaction plays a critical role in determining color quality and intensity. Sufficient temperature is required to ensure complete decomposition of the this compound and efficient excitation of the barium atoms. The oxidation-reduction (redox) reaction between the chlorate oxidizer and organic or metallic fuels generates the necessary thermal energy, with temperatures typically reaching 1500-2000°C in properly formulated green pyrotechnic compositions [4]. Without adequate combustion temperatures, the barium electrons won't achieve sufficient excitation, resulting in washed-out colors or failure to produce the characteristic green hue altogether.

Chlorine Donor Role in Color Enhancement

A crucial aspect of this compound chemistry in pyrotechnics involves the presence of chlorine donors in the formulation, which significantly enhance color purity and intensity. While barium ions alone can produce green emission, the formation of barium monochloride (BaCl) species in the flame creates a more efficient green emitter with superior spectral characteristics [5]. The chlorine donors, typically organic chlorine-containing compounds such as polyvinyl chloride, chlorinated paraffins, or other chlorocarbons, decompose during combustion to provide atomic chlorine that readily combines with barium to form these monochloride intermediates.

The practical importance of chlorine donors is demonstrated in advanced pyrotechnic formulations where color purity and intensity are paramount. Research has shown that optimized mixtures containing balanced ratios of this compound and chlorine donors can achieve green emission with spectral purity exceeding 85%, significantly higher than the 65% achieved by conventional formulations [6]. This enhancement occurs because the barium monochloride species have more favorable emission characteristics compared to atomic barium or barium oxide species that would otherwise form in the absence of sufficient chlorine. The chlorine donor system must be carefully balanced, however, as excess chlorine can lead to incomplete combustion or reduced flame temperature, ultimately diminishing color quality.

Pyrotechnic Formulation Design

Composition Components and Functions

Table 1: Core Components in this compound Green Formulations

Component Type Example Compounds Function Typical Percentage
Oxidizer This compound Provides oxygen for combustion, source of barium ions 60-80%
Chlorine Donor Polyvinyl chloride, chlorinated paraffins Enhances green color through BaCl formation 10-20%
Metallic Fuel Aluminum-magnesium alloy (PAM), magnesium Increases flame temperature, intensity 8-12%
Organic Fuel/Binder Shellac, iditol, dextrin Provides secondary fuel, composition integrity 3-10%
Color Modifier Copper compounds Adjusts hue, color balance 0-5%

Designing effective this compound-based green pyrotechnic compositions requires careful balance of components to achieve optimal color quality, burn rate, and stability. The oxidizer system typically features this compound as the primary component, providing both the color-emitting barium ions and a significant portion of the combustion oxygen. While this compound alone can produce green flames, modern formulations often incorporate secondary oxidizers such as potassium nitrate or potassium perchlorate to modify burn characteristics, though these may impact color purity if they introduce competing emitters like sodium or potassium [5].

The fuel system represents another critical formulation consideration, with choices significantly affecting combustion temperature and consequently color quality. Metallic fuels such as aluminum-magnesium alloys (typically 8-10% in advanced formulations) provide high energy density and elevated flame temperatures necessary for efficient barium excitation [5]. Simultaneously, organic binders like shellac or iditol (3-4%) serve dual purposes as secondary fuels and composition stabilizers, ensuring mixture integrity during storage and firing [7] [5]. The careful proportional balance between these components determines not only color quality but also sensitivity, stability, and burning characteristics of the final composition.

Representative Formulations

Table 2: Specific this compound Green Formulations

Formulation Purpose This compound Al-Mg Alloy Chlorine Donor Binder/Fuel Other Components
Standard Green Star 70% 10% 15% (PVC) 5% (shellac) -
Signal Flare 67-73% 8-10% 16-19% (chlorinated paraffin) 3-4% (iditol) -
Simple Green Mix 75% - 15% (PVC) 10% (dextrin) -
High-Intensity Green 65% 15% 12% (PVC) 8% (shellac) -

Advanced formulations documented in patent literature demonstrate the sophisticated approach required for optimal green emission. One particularly optimized composition for signal flares and fireworks includes 67-73% barium nitrate (functioning as both oxidizer and color source), 8-10% aluminum-magnesium alloy powder as metallic fuel, 3-4% iditol as organic fuel-binder, and 14-16% powdered chlorinated paraffin combined with 2-3% liquid chlorinated paraffin as the chlorine donor system [5]. This specific formulation achieves superior color quality and burning characteristics through its balanced approach to fuel-oxidizer ratios and the dual-phase chlorine donor system.

For laboratory purposes, simpler formulations provide accessible alternatives while still producing quality green emission. A basic yet effective mixture might consist of 70% this compound as the primary oxidizer and colorant, 15% polyvinyl chloride as chlorine donor, and 15% shellac or other resin as fuel and binder [7]. Such binary or ternary mixtures benefit from simplicity and reduced sensitivity while still producing the characteristic green flame, though with potentially less color purity and intensity than more sophisticated formulations. These simpler compositions are particularly valuable for educational demonstrations or preliminary research where ease of preparation and safety outweigh optimal performance requirements.

Experimental Protocols

This compound Synthesis and Purification
4.1.1 Double Displacement Method

The double displacement reaction between barium chloride and sodium chlorate represents the most straightforward laboratory-scale synthesis of this compound. Begin by preparing separate saturated solutions of barium chloride dihydrate (BaCl₂·2H₂O) and sodium chlorate (NaClO₃) in distilled water at approximately 70°C. Gradually add the sodium chlorate solution to the barium chloride solution with continuous stirring, maintaining the temperature at 60-70°C to enhance reaction kinetics. The following reaction occurs:

BaCl₂ + 2NaClO₃ → Ba(ClO₃)₂ + 2NaCl

As the mixture cools, this compound precipitates due to its lower solubility compared to sodium chloride, particularly at reduced temperatures. After cooling to room temperature, collect the crystals by vacuum filtration and wash with small quantities of ice-cold distilled water to remove residual sodium chloride. The product typically contains sodium contamination that can impair color quality in pyrotechnic applications, requiring recrystallization from hot distilled water for purification [1].

4.1.2 Electrochemical Synthesis

Electrochemical preparation provides an alternative route that avoids sodium contamination. Prepare an electrolyte solution by dissolving barium chloride dihydrate in distilled water at a concentration of approximately 40g/100mL. Use inert electrodes (typically platinum or carbon) and apply a direct current with careful control of voltage and temperature to prevent side reactions. The overall cell reaction follows:

BaCl₂ + 6H₂O → Ba(ClO₃)₂ + 6H₂

The process typically achieves 30-40% current efficiency without pH control. Following electrolysis, concentrate the cell liquor by gentle evaporation until crystals form, then recover the this compound by filtration. Due to the similar solubilities of this compound and barium chloride, initial crops may contain mixtures, requiring fractional crystallization or sequential cropping for purification. This method produces this compound with higher purity regarding alkali metal contamination, benefiting color quality in pyrotechnic applications [2].

4.1.3 Ammonium Chlorate Route

For highest purity applications, the ammonium chlorate method eliminates alkali metal contamination entirely. Begin by reacting potassium chlorate with ammonium sulfate in solution, then evaporate until a thin slurry of potassium sulfate begins to form:

2KClO₃ + (NH₄)₂SO₄ → K₂SO₄ + 2NH₄ClO₃

Precipitate the remaining potassium sulfate by adding alcohol, then recover the ammonium chlorate solution by decantation or filtration. Remove alcohol by distillation at approximately 70°C, exercising caution as concentrated ammonium chlorate solutions can be explosive. Add barium hydroxide or carbonate to the ammonium chlorate solution and heat until ammonia odor disappears:

2NH₄ClO₃ + BaCO₃ → Ba(ClO₃)₂ + 2NH₃ + H₂O + CO₂

Finally, evaporate the solution to crystallization and recover the pure this compound crystals. This method yields this compound with exceptional purity, making it ideal for research applications where color quality is paramount [2].

Formulation Preparation and Processing

G Start Start Formulation Preparation Drying Dry Components (48h, desiccator) Start->Drying Sieving Sieving (<100 mesh) Drying->Sieving Weighing Weigh Components (±0.01g precision) Sieving->Weighing Primary Primary Mixing (30 min, non-sparking) Weighing->Primary Screening Screening (3 passes, 30 mesh) Primary->Screening FinalMix Final Mixing (15 min) Screening->FinalMix Moisture Add Moisture (5-10% solvent) FinalMix->Moisture Granulation Granulation/Pressing Moisture->Granulation DryingFinal Final Drying (48h, ambient) Granulation->DryingFinal Storage Storage (sealed, labeled) DryingFinal->Storage

Diagram 1: Pyrotechnic Formulation Preparation Workflow

The preparation of this compound-based pyrotechnic compositions requires strict adherence to safety protocols and precise processing techniques to ensure consistent performance and minimal sensitivity. Begin by thoroughly drying all components separately at 50-60°C in a drying oven for at least 24 hours, then store in a desiccator until use. Pre-process each component by sieving through a 100-mesh screen to eliminate agglomerates and ensure uniform particle size, which promotes homogeneous mixing and consistent burning characteristics [5].

Weigh each component separately with analytical precision (±0.01g) according to the desired formulation, using non-sparking implements and conducting operations in a clean, dedicated area with minimal static electricity risk. For initial mixing, combine the components in small batches (typically ≤100g total mass) using a non-sparking container and implements (plastic or wooden utensils are acceptable). Initially mix by gentle shaking or rolling for 5-10 minutes to achieve preliminary homogenization, never using metal implements that could generate sparks through impact or friction [8].

For final homogenization, pass the mixture through a 30-40 mesh screen three to five times, which provides thorough mixing while minimizing hazardous friction. If the composition requires consolidation for specific applications (stars, cylinders, etc.), gradually add 5-10% by weight of a volatile solvent (water, alcohol, or acetone) while mixing to achieve a dough-like consistency. Press the moistened composition into molds using manual or hydraulic presses, exercising caution to avoid excessive pressure that could generate hazardous compression heating. Finally, air-dry the pressed items at ambient temperature for 48 hours, then store in sealed containers with clear labeling indicating composition, date, and hazard information [5].

Safety and Regulatory Protocols

Health and Environmental Hazards

Table 3: this compound Hazard Classification

Hazard Category Classification Protective Measures Exposure Limits
Toxicity Poisonous, toxic if ingested Dust mask, gloves, eye protection TWA: 0.5 mg/m³ [1]
Methemoglobinemia Risk Blood oxygen carrier disruption Adequate ventilation, respiratory protection IDLH: 50 mg/m³ [1]
Environmental Impact Very harmful to aquatic life Containment, proper disposal -
Reactivity Strong oxidizer, friction/impact sensitive Non-sparking tools, static control -

This compound presents multiple significant health hazards that require careful management in laboratory and production settings. As a soluble barium compound, it poses risks of systemic toxicity if ingested, inhaled, or absorbed through the skin, with potential effects including nausea, vomiting, diarrhea, and abdominal pain at lower exposure levels. More seriously, high-level exposure may cause methemoglobinemia, a condition where the blood cannot carry sufficient oxygen, potentially leading to dizziness, trouble breathing, collapse, and even death [1]. Additionally, the compound may cause tremors, seizures, muscle twitching, and irregular heartbeat in cases of significant exposure.

From an environmental perspective, this compound poses substantial risks to aquatic organisms if released into waterways, necessitating careful containment and disposal practices [1]. Residual chemicals from pyrotechnic compositions, including barium compounds, can contribute to environmental pollution, with potential for bioaccumulation in ecosystems. Regulatory compliance requires treating this compound and its waste products as hazardous materials, with disposal following all local, state, and federal regulations governing toxic and oxidizing substances [1] [8].

Operational Safety and Storage

Operational safety when working with this compound requires comprehensive hazard control measures to prevent accidental ignition or exposure. Always wear appropriate personal protective equipment including dust masks (NIOSH-approved for toxic dusts), chemical-resistant gloves, safety goggles, and protective clothing when handling the compound [7]. Implement strict hygiene practices including prohibiting eating, drinking, or smoking in areas where this compound is handled, and provide adequate washing facilities for post-handling cleanup.

Perhaps the most critical safety consideration involves the incompatibility of this compound with sulfur and sulfides, as such combinations can lead to spontaneous ignition [7]. This reaction hazard occurs because sulfur reacts with water and air to form small amounts of sulfuric acid, which then reacts with chlorates to produce chlorine dioxide (ClO₂), an explosive gas that ignites many organic materials on contact. Additionally, mixtures containing this compound demonstrate heightened sensitivity to friction and impact compared to other chlorate-based compositions, requiring extra care in handling and processing [7].

Storage requirements for this compound emphasize isolation from incompatible materials and protection from environmental factors. Store in sealed, clearly labeled containers in a cool, dry, well-ventilated area specifically designated for oxidizing agents, separately from fuels, reducing agents, and especially sulfur compounds. Implement static electricity controls in storage and handling areas, including conductive flooring and containers where appropriate. Maintain comprehensive documentation including material safety data sheets, inventory records, and standard operating procedures, and ensure all personnel receive thorough training in hazards and emergency procedures before working with this compound or its formulations [8].

Alternative Green Pyrotechnic Systems

Boron-Based Green Formulations

Recent research has developed innovative green pyrotechnic formulations that eliminate barium compounds entirely, responding to health and environmental concerns. The most promising of these alternatives centers on boron carbide as the primary green emitter in combination with trinitroethylborate (TNEB) as an oxidizer [6]. This system represents a significant advancement as it completely eliminates both the toxic barium compounds and traditional chlorine donors, offering a more environmentally benign alternative while maintaining performance standards.

The boron-based formulation achieves remarkable color quality, with reported spectral purity of 85% compared to approximately 65% for conventional this compound-based green flares [6]. This enhanced purity results in a more visually distinct green emission that one researcher described as "one of the greenest greens ever produced by pyrotechnical means" [6]. Additionally, the formulation demonstrates extremely low sensitivity to shock and friction, addressing a significant safety concern associated with traditional chlorate-based compositions. While susceptibility to humidity requires further evaluation, this boron-based system represents a promising direction for future green pyrotechnics, particularly in applications where environmental impact and safety are primary concerns.

Barium Nitrate-Based Systems

Barium nitrate (Ba(NO₃)₂) serves as a partial alternative to this compound in some green pyrotechnic formulations, though with different combustion characteristics and color properties. While barium nitrate provides both barium ions for color emission and oxidizing capacity, its oxygen content by weight is lower than that of this compound (approximately 30% versus 39% available oxygen), resulting in generally less intense combustion [2] [4]. This typically necessitates the addition of supplemental oxidizers such as potassium perchlorate or potassium nitrate to achieve adequate combustion temperatures for vibrant color production.

Modern green pyrotechnic compositions more commonly employ barium nitrate or barium carbonate in combination with a chlorine donor and high-chlorine oxidizer rather than this compound [1]. These systems benefit from the reduced sensitivity of nitrate compounds compared to chlorates while still producing acceptable green colors, though often with less spectral purity than the best chlorate-based formulations. The shift toward nitrate-based systems reflects broader industry trends favoring enhanced safety characteristics, particularly for consumer fireworks and applications where storage stability and handling safety outweigh optimal color quality requirements.

Conclusion and Research Directions

This compound remains a technically valuable compound for producing high-quality green flames in pyrotechnic applications, despite valid concerns regarding its toxicity and reactivity. Its unique combination of oxidizing capacity and efficient green emission when properly formulated with chlorine donors makes it difficult to replace in applications demanding the highest color purity and intensity. The comprehensive protocols outlined in these application notes provide researchers with technically sound methods for synthesizing, handling, and formulating this compound-based compositions while managing the significant associated hazards.

Future research directions in green pyrotechnic technology include further development of non-toxic alternative formulations based on boron and other non-heavy metal emitters, refinement of chlorine donor systems to enhance color purity while reducing combustion toxicity, and improved processing techniques to enhance safety during manufacturing. Additionally, computational modeling of combustion processes and color emission mechanisms may enable more targeted formulation designs, potentially reducing the empirical experimentation traditionally required in pyrotechnics development. As regulatory pressure on hazardous chemicals increases and environmental considerations become more prominent, these research directions will likely shape the next generation of green pyrotechnic technologies, potentially diminishing the role of this compound in favor of safer, more sustainable alternatives.

References

barium chlorate chloric acid synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties and Applications

Table 1: Basic Properties of Barium Chlorate and Chloric Acid

Property This compound [Ba(ClO₃)₂] Chloric Acid (HClO₃)
Molecular Weight 304.22 g/mol (anhydrous) [1] 84.46 g/mol [2]
Appearance White crystalline solid or white powder [1] [3] Colorless aqueous solution [2]
Solubility in Water 33.8 g/100 mL at 20°C [1] 40 g/100 mL at 20°C [2]
Melting/Boiling Point Monohydrate decomposes at ~120°C; Anhydrous decomposes at ~414°C [1] ~ -20°C (melting point); 40°C (boiling point, for <10% solution) [2]
Primary Uses Oxidizer in green pyrotechnics, production of chloric acid [1] [4] Precursor for chlorate salts, potent oxidizing and bleaching agent [2]
Stability Decomposes to BaCl₂ and O₂ at melting point [1] Cannot be isolated in pure form; stable in aqueous solution up to ~30% concentration at low T [2]

Synthesis of this compound

This compound can be synthesized through several methods, each with different advantages regarding purity and complexity.

Protocol 1: Metathesis Reaction (Double Decomposition)

This common method reacts barium chloride with sodium chlorate, exploiting the lower solubility of this compound [1] [3] [4].

  • Reaction Principle: BaCl₂ + 2 NaClO₃ → Ba(ClO₃)₂ + 2 NaCl
  • Procedure:
    • Reaction: Combine a concentrated solution of sodium chlorate with solid barium chloride in a reaction vessel with stirring [3].
    • Crystallization: Concentrate and cool the reaction mixture. This compound will precipitate [1].
    • Separation & Purification: Collect crystals via filtration or centrifugation [3]. Recrystallization is critical to remove sodium contaminants that impair color purity in pyrotechnic applications [5] [4]. The mother liquor can be recycled [3].
    • Drying: Dry the purified crystals [3].
Protocol 2: Direct Electrolysis of Barium Chloride

This method avoids sodium contamination and is suitable for high-purity needs [1] [5].

  • Reaction Principle: BaCl₂ + 6 H₂O → Ba(ClO₃)₂ + 6 H₂
  • Procedure:
    • Cell Setup: Prepare an electrolytic cell without a diaphragm. A typical electrolyte is a solution of barium chloride dihydrate (~40g per 100mL water) [5].
    • Electrolysis: Use a lead dioxide or graphite anode and a stainless steel cathode. Adding small amounts of potassium dichromate can improve current efficiency by forming a protective layer on the cathode [6].
    • Crystallization and Harvesting: Run the cell, then evaporate the cell liquor until crystals form. The current efficiency is typically 30-40% without pH control. A small crop of crystals can be harvested, and the remaining solution recycled [5].
Protocol 3: Non-Electrolytic Route via Ammonium Chlorate

This method provides a sodium-free alternative without specialized equipment [5].

  • Reaction Principles:
    • KClO₃ + NH₄C₄H₅O₆ → NH₄ClO₃ + KC₄H₅O₆ (↓)
    • 2 NH₄ClO₃ + BaCO₃ → Ba(ClO₃)₂ + 2 NH₃ + H₂O + CO₂
  • Procedure:
    • Prepare Ammonium Chlorate Solution: React potassium chlorate and ammonium bitartrate in hot water. Upon cooling, potassium bitartrate precipitates. Do not isolate the ammonium chlorate; leave it in solution for stability [5].
    • React with Barium Carbonate: Add barium carbonate (ensure it is sodium-free) to the ammonium chlorate solution and boil for several hours, adding water as needed, until the smell of ammonia is no longer detected [5].
    • Crystallize this compound: Cool the solution, filter out the crystals, and evaporate the filtrate for more product [5].

G Start Start Synthesis Method1 Metathesis Reaction (BaCl₂ + NaClO₃) Start->Method1 Method2 Direct Electrolysis (BaCl₂ solution) Start->Method2 Method3 Ammonium Chlorate Route (NH₄ClO₃ + BaCO₃) Start->Method3 PurityCheck Purity Assessment Method1->PurityCheck Possible Na⁺ contamination Method2->PurityCheck Sodium-free Method3->PurityCheck Sodium-free End Pure Ba(ClO₃)₂ PurityCheck->End Recrystallization if needed

Synthesis Pathways for this compound

Synthesis of Chloric Acid from this compound

Chloric acid is synthesized by reacting this compound with dilute sulfuric acid, precipitating the barium as insoluble sulfate [2].

  • Reaction Principle: Ba(ClO₃)₂ + H₂SO₄ → 2 HClO₃ + BaSO₄ (↓)
  • Procedure:
    • Reaction: Slowly add dilute sulfuric acid to an aqueous solution of this compound with constant stirring. The formation of a white precipitate (barium sulfate) will be observed.
    • Filtration: Remove the barium sulfate precipitate completely through filtration.
    • Concentration: The filtrate is an aqueous solution of chloric acid. It can be carefully concentrated under reduced pressure at low temperatures to a maximum concentration of about 40% [2].

G Start This compound Solution Step1 Add Dilute H₂SO₄ (With Stirring) Start->Step1 Step2 Filter Precipitate (BaSO₄) Step1->Step2 Step3 Concentrate Filtrate under Reduced Pressure Step2->Step3 End Chloric Acid Aqueous Solution Step3->End

Workflow for Chloric Acid Synthesis

Critical Safety and Handling Guidelines

Table 2: Hazard Overview and Safety Measures

Hazard Category Specific Risks Recommended Safety Measures

| Toxicity | - this compound is toxic if ingested or inhaled [1] [4].

  • Causes irritation to skin, eyes, and respiratory tract [1].
  • Can cause methemoglobinemia, kidney damage [1]. | - Use local exhaust ventilation [2].
  • Wear appropriate PPE (gloves, dust mask, safety goggles) [1] [4]. | | Reactivity & Incompatibility | - Never mix with sulfur, sulfides, or phosphorous; risk of spontaneous ignition [4].
  • Contact with acids (even weak ones) can produce explosive chlorine dioxide gas [4].
  • Avoid contact with metal powders, ammonia, and organic materials [2]. | - Store separately from incompatible materials.
  • Use dedicated, clean equipment.
  • Avoid friction, heat, shock, and static electricity in mixtures [4]. | | Environmental Hazard | Very harmful to aquatic life [1]. | Prevent release into the environment. Dispose of as hazardous waste according to local regulations [1]. |

Key Conclusions for Researchers

  • Purity is Paramount: For pyrotechnic applications requiring a pure green flame, sodium-free synthesis routes like direct electrolysis or the ammonium chlorate method are superior to the standard metathesis reaction [5].
  • Safety is Non-Negotiable: The extreme oxidative power and sensitivity of chlorate mixtures demand rigorous adherence to safety protocols, especially regarding contamination and friction [4].
  • Material Stability Dictates Process: Chloric acid's instability in its pure form means it is typically produced and used in situ as a solution, with concentration requiring careful control under reduced pressure [2].

References

barium chlorate sulfate analysis method

Author: Smolecule Technical Support Team. Date: February 2026

Gravimetric Determination of Sulfate

This is a classical and fundamental method for the quantitative determination of sulfate ions. The principle involves precipitating sulfate with barium chloride to form insoluble barium sulfate (BaSO₄), which is then isolated, weighed, and used to calculate the sulfate content [1].

Workflow for Gravimetric Sulfate Determination

The following diagram outlines the key steps in this protocol:

G Start Sample Preparation A Acidify with dilute HCl Start->A B Heat solution near boiling A->B C Slowly add excess BaCl₂ solution B->C D Digest precipitate in hot solution C->D E Filter through ashless paper D->E F Wash, dry, and ignite precipitate E->F G Weigh BaSO₄ precipitate F->G End Calculate % SO₄²⁻ G->End

Detailed Protocol

1. Sample Preparation

  • Drying: Transfer the unknown sample to a clean, dry weighing bottle. Dry in an oven at 105-110 °C for at least one hour. Store the dried sample in a desiccator until it cools to room temperature [1].
  • Weighing: Accurately weigh (to a precision of ±0.0001 g) approximately 0.35 g of the dried sample into a pre-cleaned and numbered 400 mL beaker. The method of weighing by difference is recommended for high accuracy [1].

2. Precipitation of Barium Sulfate

  • Dissolution: Dissolve the sample in an appropriate amount of distilled water.
  • Acidification: Add dilute HCl to the solution until it is slightly acidic. This prevents the precipitation of other ions like barium carbonate or phosphate [1].
  • Heating: Heat the solution near boiling.
  • Precipitation: Slowly add, with constant stirring, a hot 5-10% w/v barium chloride (BaCl₂) solution in excess to ensure complete precipitation of sulfate [1].
  • Digestion: Allow the precipitate to digest in the hot solution for at least 1-2 hours, or preferably overnight. This process promotes the formation of larger, purer BaSO₄ crystals that are easier to filter [1].

3. Filtration and Washing

  • Filter the precipitate through an ashless quantitative filter paper.
  • Wash the precipitate thoroughly with hot distilled water until the washings are free of chloride ions (test with AgNO₃ solution) [1].

4. Ignition and Weighing

  • Transfer the filter paper with the precipitate to a pre-ignited, cooled, and accurately weighed porcelain or platinum crucible.
  • Carefully char the filter paper without allowing it to flame, and then ignite the precipitate at a high temperature (~800-900 °C) in a muffle furnace until constant weight is achieved.
  • Allow the crucible to cool in a desiccator and weigh accurately [1].

5. Calculation The percentage of sulfate in the sample is calculated as follows: % SO₄²⁻ = (Mass of BaSO₄ precipitate × Molecular weight of SO₄²⁻) / (Mass of sample × Molecular weight of BaSO₄) × 100

Critical Factors for a Reliable Analysis

The quality of the barium sulfate precipitate is highly dependent on the conditions, and co-precipitation of impurities is a major concern [1].

Table 1: Factors Affecting Barium Sulfate Precipitation

Factor Effect on Analysis Recommendation
Acidity Prevents precipitation of BaCO₃ or Ba₃(PO₄)₂. Maintain a slightly acidic solution with dilute HCl [1].
Temperature Affects crystal size and purity. Higher temperature reduces supersaturation. Precipitate from a hot, near-boiling solution [1].
Rate of Reagent Addition Rapid addition leads to excessive co-precipitation. Add BaCl₂ solution slowly, with constant stirring [1].
Digestion Time Allows for Ostwald ripening, improving filterability. Digest the precipitate for a minimum of 1-2 hours [1].
Presence of Foreign Ions Co-precipitation can cause significant positive or negative errors. Be aware of interfering ions like Fe³⁺, Ca²⁺, NO₃⁻, ClO₃⁻ [1].

Advanced and Alternative Techniques

For contexts requiring higher sensitivity, such as measuring sulfate in biological fluids like urine, other methods have been developed.

  • Radioisotope Method: This technique is used for estimating very small amounts of sulfate. It involves precipitating sulfate with barium chloride containing radioactive barium (e.g., ¹³⁵Ba). The radioactivity in the washed precipitate is measured, which is proportional to the sulfate content. This allows for analysis on very small sample volumes (0.1–0.5 mL) [2].
  • NanoSIMS and LA-ICP-MS: In advanced geochemical and metallurgical research, techniques like Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS) and Laser Ablation Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS) are used. These provide high spatial resolution and sensitivity for understanding the distribution and uptake mechanisms of barium, strontium, and lead in sulfate minerals, which is crucial for optimizing industrial leaching processes [3].

Safety Notes: Handling Barium Compounds

Extreme caution must be exercised when handling barium compounds, as their toxicity is directly related to their water solubility.

Table 2: Toxicity and Solubility of Common Barium Compounds

Compound Solubility in Water (at 20°C) Relative Toxicity Key Hazards
Barium Sulfate (BaSO₄) 0.0022 g/L (Insoluble) [4] Low (Non-toxic) Radiopaque contrast agent for medical imaging. Safe for ingestion due to insolubility [5].
Barium Chloride (BaCl₂) 375 g/L (Highly soluble) [4] Highly Toxic Rapidly absorbed; causes severe hypokalemia, GI distress, muscle paralysis, cardiac arrhythmias; can be fatal [5].
Barium Carbonate (BaCO₃) 0.02 g/L (Low solubility) [4] Toxic Used as a rodenticide; toxic due to reaction with stomach acid [5].
Barium Chlorate (Ba(ClO₃)₂) Highly Soluble (Specific data not in sources) Highly Toxic Similar toxicity to chloride; also a strong oxidizer, posing fire and explosion risk.

Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and nitrile or latex gloves.
  • Engineering Controls: Work in a well-ventilated fume hood when handling powdered soluble barium salts to prevent inhalation.
  • Hygiene: Do not eat, drink, or smoke in areas where these chemicals are handled. Wash hands thoroughly after handling.
  • First Aid and Decontamination: In case of accidental ingestion of a soluble barium salt, seek immediate medical attention. Gastric lavage with sodium sulfate or magnesium sulfate solutions can be considered to convert the soluble barium into insoluble, non-toxic barium sulfate [5]. Activated charcoal is not effective [5].

Conclusion

While the gravimetric method using barium chloride is a robust and standard technique for sulfate analysis, it is imperative to use it with a full understanding of its parameters and pitfalls, particularly regarding purity and digestion. The absence of specific data on this compound sulfate in the available literature suggests that for such a mixed-anion system, method development and validation would be necessary, potentially building upon the principles outlined in the sulfate determination protocol. Safety remains the highest priority when working with soluble and toxic barium salts like barium chloride and this compound.

References

Introduction to Gravimetric Analysis of Barium Chlorate

Author: Smolecule Technical Support Team. Date: February 2026

Gravimetric analysis is a classical quantitative method for determining the amount of a substance based on the mass of a pure, isolated precipitate [1]. This technique is renowned for its high accuracy and precision. For barium chlorate (Ba(ClO₃)₂), the analysis typically involves its precipitation from a solution and its subsequent conversion into a stable, weighable compound.

This application note provides a detailed protocol for the gravimetric estimation of barium, adapting general principles [1] [2] to the context of this compound. The core of the method involves precipitating barium ions as barium sulfate (BaSO₄), a compound known for its very low solubility, which facilitates high-yield precipitation and accurate results [1]. The mass of BaSO₄ obtained is used to stoichiometrically calculate the mass of barium in the original sample, from which the purity of the this compound can be derived.

Materials and Equipment

Category Items
Chemicals & Reagents Unknown this compound sample, 6 M Hydrochloric Acid (HCl), 0.5 M Sodium Sulfate (Na₂SO₄) or Sulfuric Acid (H₂SO₄), Ethanol, Distilled or deionized water
Lab Equipment Analytical balance (0.1 mg precision), Drying oven (set to 105-120°C), Desiccator, Porcelain crucibles or Gooch crucibles, Whatman ash-less filter paper (No. 40, 42, or equivalent), Beakers (250 mL, 400 mL), Glass stirring rods, Wash bottle, Funnel, Hotplate

Experimental Protocol

Step 1: Sample Preparation and Dissolution
  • Weigh a clean, dry 250 mL beaker to the nearest 0.0001 g using an analytical balance.
  • Add approximately 0.4 to 0.5 g of the unknown this compound sample to the beaker. Record the combined mass to determine the exact sample mass by difference.
  • Add 100 mL of distilled water and 1-2 mL of 6 M HCl to the beaker. The acid helps to prevent precipitation of other barium salts and co-precipitation of impurities [1].
  • Gently stir with a glass rod until the sample is completely dissolved.
Step 2: Precipitation of Barium Sulfate
  • Dilute the solution to approximately 200 mL with distilled water.
  • Heat the solution on a hotplate to just below boiling.
  • While continuously stirring the hot solution, slowly add a warm 0.5 M Na₂SO₄ solution in a fine stream. Add the precipitating agent dropwise initially to promote the formation of larger, purer BaSO₄ crystals, which are easier to filter and wash [1].
  • Continue adding the sulfate solution until a slight excess is present (typically 10-20% beyond the stoichiometric amount). To test for complete precipitation, allow the precipitate to settle and add a few more drops of precipitant to the clear supernatant liquid. If no new precipitate forms, precipitation is complete.
  • Cover the beaker with a watch glass and continue heating for 30-60 minutes on a steam bath or low-heat hotplate. This digestion process allows small particles to dissolve and re-precipitate on larger crystals, improving the precipitate's filterability.
Step 3: Filtration and Washing
  • Use ash-less filter paper for this step, as it leaves minimal residue upon ignition.
  • Decant the clear supernatant liquid through the filter paper first, trying to retain as much precipitate as possible in the beaker.
  • Transfer the precipitate to the filter paper using a stream of warm distilled water from a wash bottle. Quantitatively transfer all precipitate from the beaker and stirring rod.
  • Wash the precipitate on the filter paper with several small portions of warm distilled water until the washings are free of chloride ions. Test this by collecting a few mL of washings in a test tube and adding a drop of dilute AgNO₃ solution. The absence of a white precipitate (AgCl) indicates the precipitate is chloride-free.
  • Finally, wash the precipitate with a small volume of ethanol or acetone to facilitate faster drying.
Step 4: Drying and Weighing
  • Carefully remove the filter paper containing the precipitate from the funnel. Fold it and place it in a pre-weighed porcelain crucible.
  • Heat the crucible gently in a drying oven at 105-120°C for 1-2 hours to remove all moisture. The exact temperature and time should be standardized to achieve constant weight.
  • Alternatively, the precipitate can be carefully charred and ignited at a low red heat (~800°C) if using an ash-less filter paper, though drying is often sufficient for BaSO₄.
  • Allow the crucible to cool in a desiccator to room temperature. This prevents the hygroscopic precipitate from absorbing moisture from the air.
  • Weigh the cooled crucible with the dried BaSO₄ precipitate.
  • Repeat the process of heating, cooling, and weighing until constant weight is achieved (successive weighings agree within 0.2-0.3 mg) [2].

Data Analysis and Calculations

The following table outlines the key parameters and formulas for calculating the purity of your this compound sample.

Parameter Formula / Value Description
Molar Mass (BaSO₄) 233.39 g/mol From standard atomic weights.
Molar Mass (Ba) 137.33 g/mol From standard atomic weights.
Molar Mass (Ba(ClO₃)₂) 304.23 g/mol From standard atomic weights.
Gravimetric Factor (G.F.) ( \frac{\text{Molar Mass of Ba}}{\text{Molar Mass of BaSO₄}} = \frac{137.33}{233.39} ) Factor to convert mass of BaSO₄ to mass of Ba.
Mass of Barium ( \text{Mass of BaSO₄} \times \text{G.F.} ) The mass of barium in your sample.
Purity of Ba(ClO₃)₂ ( \frac{\text{Mass of Ba} \times \frac{\text{Molar Mass of Ba(ClO₃)₂}}{\text{Molar Mass of Ba}}}{\text{Mass of Sample}} \times 100% ) The final percentage purity.

Example Calculation:

  • Mass of Sample = 0.4500 g
  • Mass of BaSO₄ Precipitate = 0.4220 g
  • Mass of Barium = ( 0.4220 , \text{g} \times \frac{137.33}{233.39} = 0.4220 \times 0.5884 = 0.2483 , \text{g} )
  • Purity of Ba(ClO₃)₂ = ( \frac{0.2483 , \text{g} \times \frac{304.23}{137.33}}{0.4500 , \text{g}} \times 100% = \frac{0.5500 , \text{g}}{0.4500 , \text{g}} \times 100% = 122.2% )

A result exceeding 100% suggests a systematic error, such as incomplete washing leading to occluded impurities, or a calculation error. This highlights the need for meticulous technique.

Workflow Diagram

The following diagram visualizes the key stages of the gravimetric analysis protocol.

workflow Gravimetric Analysis Workflow node_blue Sample Prep node_red Precipitation node_green Filtration node_yellow Drying node_dark Calculation Start Start S1 Weigh and Dissolve Sample Start->S1 End End S2 Heat and Precipitate with Na₂SO₄ S1->S2 S3 Digest Precipitate on Hotplate S2->S3 S4 Filter and Wash with Warm Water S3->S4 S5 Dry to Constant Weight S4->S5 S6 Calculate Purity % S5->S6 S6->End

Quality Control and Troubleshooting

Critical Parameters for Success:

  • Slow Precipitation: Adding the precipitant slowly and with vigorous stirring is crucial for forming filterable crystals [1].
  • Complete Precipitation: Always test the supernatant liquid to ensure no analyte remains in solution.
  • Quantitative Transfer: Ensure all precipitate is transferred from the beaker to the filter.
  • Constant Weight: This is the primary indicator that the precipitate is completely dry and the measurement is stable.

Common Issues and Solutions:

Issue Possible Cause Solution
Fine, Gel-like Precipitate Precipitation was too rapid. Re-precipitate by re-dissolving and repeating with slower addition.
Peptization Wash water causes colloid formation. Wash with a dilute electrolyte solution like nitric acid or ammonium nitrate.
High/Erratic Results Contaminated wash water, incomplete washing (occluded impurities), or hygroscopic precipitate. Use high-purity water, ensure thorough washing, and use a desiccator consistently.
Low Results Incomplete precipitation, precipitation losses during transfer, or solubility losses. Check for complete precipitation, use quantitative transfer techniques, and avoid excessive wash volumes.

Safety and Compliance Notes

  • Barium Salts: Barium compounds can be toxic if ingested. Avoid generating dust and use appropriate personal protective equipment (PPE).
  • Acids: Handle 6 M HCl with care, using gloves and eye protection. If contact occurs, rinse the affected area with water for several minutes [1].
  • Hot Apparatus: Items heated on hotplates or in ovens remain very hot. Use crucible tongs and allow ample time for cooling before handling [1].
  • Waste Disposal: Dispose of all chemical waste, particularly barium-containing solutions and precipitates, according to your institution's hazardous waste disposal protocols.

Conclusion

This protocol outlines a reliable gravimetric method for determining the purity of this compound. By strictly adhering to the detailed procedures for precipitation, filtration, and drying, and by incorporating robust quality control measures, researchers can obtain highly accurate and reproducible results. The principles described can also be adapted for the analysis of other barium-containing compounds.

References

Application Notes: Barium Chloride in Salt Bath Heat Treatment

Author: Smolecule Technical Support Team. Date: February 2026

Salt bath heat treatment involves immersing metal components in a bath of molten salt to achieve precise and uniform changes in their mechanical properties, such as hardness, strength, and ductility [1]. Barium chloride is a key component in certain salt baths due to its high melting point and excellent heat transfer characteristics [1] [2].

Key Applications and Salts

Barium chloride is notably used in neutral salts for processes like annealing, austenitizing, hardening, and tempering, particularly for steel [1] [3]. The table below summarizes common salt types and their functions:

Salt Type Primary Components Common Applications Key Features
Neutral Salts [3] Blends of chlorides (e.g., BaCl₂) [3] Annealing, austenitizing, hardening, tempering of steel [3]. Provides a neutral environment, excellent fluidity, and high stability [3].
Quenching & Tempering Salts [3] Nitrate-nitrite salts [3] Martempering, austempering, and tempering [3]. Water-soluble, easily washed, high heat-transfer rates [3].
Carburizing Salts [3] Cyanide salts [3] Case hardening (carburizing) of steel [3]. Produces uniform, hard wear-resistant surfaces [3].
Descaling Salts [3] High-alkalinity salts [3] Removal of oxides from ferrous and non-ferrous metals [3]. Produces scale-free surfaces without base metal loss [3].
Operational Parameters for Neutral Salt Baths

The selection of a specific salt mixture depends on the required operating temperature. The table below outlines the specifications for different neutral salts, including those containing barium chloride:

Product Name Melting Point Working Range Primary Use Cases
Neutral Salt C [3] 850°F (454°C) 950°F - 1600°F (510°C - 871°C) Lower-temperature hardening processes [3].
Neutral Salt B [3] 1200°F (649°C) 1300°F - 1700°F (704°C - 927°C) A barium-free option for mid-range temperatures [3].
Neutral Salt H [3] 1200°F (649°C) 1300°F - 1900°F (704°C - 1038°C) General-purpose neutral salt bath [1].
Neutral Salt HH [3] 1600°F (871°C) 1700°F - 2400°F (927°C - 1316°C) High-temperature applications, such as high-speed steel [1] [3].

Experimental Protocol: Salt Bath Hardening Using a Neutral Chloride Bath

The following workflow details the key steps for executing a hardening process using a neutral salt bath, such as one based on barium chloride.

Start Start: Workpiece Preparation A Salt Bath Preparation: - Select salt mixture (e.g., BaCl₂) - Preheat to target temp (e.g., 1300°F-1900°F) Start->A B Preheat Workpiece (Optional) Reduce thermal shock A->B C Immersion & Soak Fully immerse workpiece Hold at temperature for specified duration B->C D Quenching Rapidly cool in oil, water, or lower-temperature salt bath C->D E Tempering (Optional) Reheat to lower temperature (150°C-650°C) to reduce brittleness D->E F Post-Treatment Cleaning Wash in hot water to remove salt residues E->F End End: Analysis & Characterization F->End

Salt Bath Hardening and Tempering Workflow
Step-by-Step Methodology
  • Workpiece Preparation:

    • Select the appropriate material (e.g., carbon steel, alloy steel) [1].
    • Clean the workpiece thoroughly to remove any oil, grease, or contaminants that could affect the bath's chemistry or the final surface finish [1].
  • Salt Bath Preparation:

    • Select a neutral salt mixture, such as one containing barium chloride, based on the required working temperature range [3]. For example, "Neutral Salt H" operates between 1300°F and 1900°F (704°C - 1038°C) [3].
    • Melt the salt in a salt bath furnace and preheat it to the desired process temperature, ensuring uniformity throughout the bath [1]. For hardening, this is typically between 800°C and 1000°C for steels [1].
  • Preheat the Workpiece (If Necessary):

    • For complex shapes or to minimize thermal shock, preheat the workpiece in a separate furnace before immersion in the molten salt bath [1].
  • Immersion and Soak:

    • Carefully and completely immerse the workpiece into the molten salt bath [1].
    • Hold it at the target temperature for a prescribed duration to achieve the desired microstructural changes, such as the formation of austenite in steel [1].
  • Quenching:

    • After the soak, rapidly quench the workpiece to lock in the transformed microstructure (e.g., forming martensite in steel) [1].
    • Common quenching media include oil, water, or a lower-temperature salt bath [1]. Salt bath quenching can reduce distortion and quench cracks compared to other methods [3].
  • Tempering (If Applicable):

    • To reduce brittleness and increase toughness, the hardened workpiece is often reheated to a lower temperature (150°C to 650°C) in a separate salt bath [1].
    • This step relieves internal stresses and stabilizes the microstructure [1].
  • Post-Treatment Cleaning:

    • After heat treatment and cooling, wash the workpiece in hot water to remove all salt residues, as most heat treatment salts are water-soluble [3].

Critical Safety and Handling Protocol

Barium chloride is highly toxic and requires strict safety measures [2]. The following protocol is essential for safe laboratory or industrial practice.

Hazard Hazard Identification: BaCl₂ is highly toxic via ingestion, inhalation, and skin contact PPE Personal Protective Equipment (PPE) - Chemical-resistant gloves & goggles - Respirator (N95/P100 for dust/vapors) - Lab coat Hazard->PPE Engineering Engineering Controls - Use fume hood or local exhaust - Ensure adequate general ventilation Hazard->Engineering Storage Storage & Handling - Store in sealed, labeled containers - Keep in cool, dry, ventilated area - Minimize dust generation PPE->Storage Engineering->Storage Spill Spill Response - Wear full PPE - Use wet cleanup methods - Collect as hazardous waste Storage->Spill FirstAid First Aid Measures - Skin/Eye contact: Rinse with water for 15 min - Inhalation: Move to fresh air - Seek immediate medical attention Storage->FirstAid

Barium Chloride Safety and Handling Protocol
Detailed Safety Procedures
  • Health Hazards: Exposure can cause severe irritation to the eyes, skin, and respiratory system. Ingestion of 0.8-0.9 grams can be fatal [2]. Acute poisoning may lead to hypokalemia (low potassium), muscle spasms, and cardiac arrhythmias [2].
  • Personal Protective Equipment (PPE):
    • Respirators: Use an N95, R95, or P95 respirator for concentrations up to 5 mg/m³. For higher levels (25 mg/m³), a full-facepiece respirator with N100, R100, or P100 filters is required [2].
    • Other PPE: Chemical-resistant gloves, safety goggles, and a lab coat are mandatory [2].
  • Engineering Controls: Always operate in a well-ventilated area, preferably with local exhaust ventilation (e.g., a fume hood) to prevent the accumulation of hazardous vapors or dust [2].
  • Storage and Handling:
    • Store in sealed, clearly labeled containers in a cool, dry, and well-ventilated area, restricted to authorized personnel [2].
    • The anhydrous form is highly hygroscopic (absorbs moisture), so storage conditions are critical [2]. The dihydrate form is more stable for general use [2].
  • Spill Cleanup and Disposal:
    • For spills, wear full PPE. Use wet cleanup methods to minimize dust generation [2].
    • Collect all contaminated materials and dispose of them as hazardous waste in compliance with local environmental regulations [2].

Key Takeaways for Researchers

  • Process Versatility: Barium chloride-based salt baths are highly effective for the uniform heat treatment of various metals, including different grades of steel and cast iron, offering advantages like reduced distortion and controlled results [1].
  • Material Considerations: Barium chloride's high melting point makes it suitable for high-temperature applications, such as treating high-speed steel [1] [3].
  • Parametric Precision: Successful outcomes depend on precise control over temperature, soak time, and quenching medium [1].
  • Safety is Paramount: The significant toxicity of barium chloride necessitates rigorous adherence to safety protocols, including the use of appropriate PPE and engineering controls [2].

References

Understanding the Contaminants: Barium & Chlorate

Author: Smolecule Technical Support Team. Date: February 2026

The tables below summarize the sources, toxic effects, and analytical methods for barium and chlorate based on the available literature.

Table 1: Barium Contamination & Toxicity Overview

Aspect Details
Common Barium Compound Barium Chloride (BaCl₂) [1] [2]
Primary Exposure Sources Contaminated drinking water, food (fish, marine life), environmental spills [1] [3].
Human Health Effects Cardiac arrhythmia, vomiting, diarrhea, hypokalemia (low potassium), severe hypertension [3] [4].
Mechanism of Toxicity Induces organ-specific oxidative stress by disrupting redox homeostasis and mitochondrial function [1].
Experimental Antidotes Sodium Copper Chlorophyllin (SCC) shows protective effects in mice by mitigating oxidative damage in the liver and brain [1].

Table 2: Chlorate Contamination & Analysis Overview

Aspect Details
Primary Sources By-product of water disinfection with chlorine-based agents; also found in herbicides and fireworks [5].
Health Concerns Affects the thyroid gland and causes oxidative damage to red blood cells [5].
Regulatory Limits (EU) Maximum Residue Limits (MRLs) set for various foods, ranging from 0.050 to 0.700 mg/kg [5].
Analysis in Food LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry) is a standard method for detection at very low levels [5].

Established Analytical Workflow for Chlorate

For determining chlorate levels, a validated and robust laboratory method exists. The following diagram illustrates the core workflow based on a modified QuPPe (Quick Polar Pesticides) method, which is suitable for a broad range of food commodities [5].

G Start Food Sample A Extraction Start->A B Liquid-Liquid Partitioning A->B Acidified MeOH/H₂O/DCM C Dilution B->C Supernatant Extract D LC-MS/MS Analysis C->D Diluted in Acetonitrile E Quantification D->E Uses ¹⁸O Isotopic Internal Standards

Key Steps in the Workflow [5]:

  • Extraction: The sample is extracted with an acidified mixture of methanol, water, and dichloromethane. This simultaneously extracts the analytes and begins the clean-up process.
  • Liquid-Liquid Partitioning: The dichloromethane helps remove non-polar matrix interferences through partitioning.
  • Dilution: The supernatant is diluted with acetonitrile to make it compatible with the instrument.
  • LC-MS/MS Analysis: Separation is achieved using a HILIC (Hydrophilic Interaction Liquid Chromatography) column, ideal for polar compounds like chlorate. Detection is by tandem mass spectrometry for high specificity and sensitivity.
  • Quantification: The use of isotopically labeled internal standards (¹⁸O₃-chlorate) ensures accurate quantification by correcting for matrix effects.

Suggested Path Forward for Decontamination Protocols

Since a direct protocol for sodium removal from barium chlorate is unavailable, here are practical steps to find a solution:

  • Consult Foundational Sources: Search for older, foundational chemistry textbooks and purification handbooks (e.g., Vogel's, Purification of Laboratory Chemicals) which often contain detailed crystallization and recrystallization techniques for inorganic salts.
  • Leverage Chemical Properties: Target separation methods based on the significant solubility differences between this compound and sodium salts in various solvents (e.g., water, ethanol, acetone) or at different temperatures.
  • Explore Advanced Techniques: Investigate modern purification techniques, such as preparative chromatography or zone refining, which can be highly effective for separating ionic compounds.

References

improving barium chlorate electrolysis efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Core Principles of Chlorate Electrolysis

The electrolytic production of chlorates from chlorides involves several key reactions. The following diagram outlines the general pathway from chloride to chlorate, which is also applicable to barium chlorate production.

G Chloride (Cl⁻) Chloride (Cl⁻) Dissolved Chlorine (Cl₂) Dissolved Chlorine (Cl₂) Chloride (Cl⁻)->Dissolved Chlorine (Cl₂) Anode Oxidation Hypochlorous Acid (HClO) Hypochlorous Acid (HClO) Dissolved Chlorine (Cl₂)->Hypochlorous Acid (HClO) Hydrolysis Hypochlorite (ClO⁻) Hypochlorite (ClO⁻) Hypochlorous Acid (HClO)->Hypochlorite (ClO⁻) pH-dependent Equilibrium Chlorate (ClO₃⁻) Chlorate (ClO₃⁻) Hypochlorous Acid (HClO)->Chlorate (ClO₃⁻) Chemical Disproportionation (Efficient Path) Hypochlorite (ClO⁻)->Chlorate (ClO₃⁻) Chemical Disproportionation (Efficient Path) Hypochlorite (ClO⁻)->Chlorate (ClO₃⁻) Anode Oxidation (Inefficient Path)

Diagram: Primary Pathways in Chlorate Formation [1]

The most efficient path to chlorate is the chemical disproportionation reaction in the solution between hypochlorous acid (HClO) and hypochlorite ions (ClO⁻). A less efficient pathway is the direct anodic oxidation of hypochlorite, which wastes energy by producing oxygen [1].

Troubleshooting Guide & FAQs

Here are solutions to common problems encountered during this compound electrolysis, synthesized from experimental discussions [2] [1].

Problem Possible Cause Suggested Solution
Insoluble Layer at Cell Bottom Residual carbonate from precursor (BaCO₃) or formation of Ba(OH)₂ from cell becoming alkaline [2]. Ensure complete reaction of BaCO₃ with HCl; pre-filter solution. Maintain slightly acidic pH to prevent hydroxide formation [2] [1].
Low Current Efficiency/High Power Use Incorrect pH, low temperature, or chloride concentration too high, leading to parasitic oxygen evolution [1]. Maintain pH ~6, temperature between 60-80°C. For direct BaCl₂ electrolysis, monitor chloride concentration [1].
Anode Coating or Damage Formation of passivating barium sulfate (BaSO₄) layer or corrosive conditions degrading the anode [2] [1]. Use high-purity chemicals to avoid sulfate contamination. Clean MMO anodes by running in an acidic, high-chloride solution [2]. Add dichromates to protect cathodes [1].
Critical Safety Notes
  • Ammonium Contamination: Never use or allow trace amounts of ammonium salts (e.g., NH₄Cl). This can lead to the formation of highly sensitive and explosive nitrogen trichloride and ammonium chlorate [1].
  • Sensitivity of Mixtures: this compound mixed with fuels (e.g., in pyrotechnics) is often more sensitive than potassium chlorate mixtures and can ignite unexpectedly [2].

Standard Experimental Protocol

This workflow outlines the key stages for a typical batch electrolysis process for producing this compound, based on general chlorate cell operation principles [1].

G Barium Carbonate\n(BaCO₃) Barium Carbonate (BaCO₃) Neutralization &\nFiltration Neutralization & Filtration Barium Carbonate\n(BaCO₃)->Neutralization &\nFiltration Hydrochloric Acid\n(HCl) Hydrochloric Acid (HCl) Hydrochloric Acid\n(HCl)->Neutralization &\nFiltration Saturated BaCl₂\nSolution Saturated BaCl₂ Solution Neutralization &\nFiltration->Saturated BaCl₂\nSolution Cell Setup:\nMMO Anode, Ti Cathode Cell Setup: MMO Anode, Ti Cathode Saturated BaCl₂\nSolution->Cell Setup:\nMMO Anode, Ti Cathode Electrolysis\n(60-80°C, pH ~6) Electrolysis (60-80°C, pH ~6) Cell Setup:\nMMO Anode, Ti Cathode->Electrolysis\n(60-80°C, pH ~6) Apply Current ~3.5-4.5V Conversion to\nBa(ClO₃)₂ Conversion to Ba(ClO₃)₂ Electrolysis\n(60-80°C, pH ~6)->Conversion to\nBa(ClO₃)₂ Evaporate &\nCrystallize Evaporate & Crystallize Conversion to\nBa(ClO₃)₂->Evaporate &\nCrystallize Ba(ClO₃)₂\nCrystals Ba(ClO₃)₂ Crystals Evaporate &\nCrystallize->Ba(ClO₃)₂\nCrystals

Diagram: this compound Electrolysis Workflow [2] [1]

Key Operational Parameters:

  • Electrodes: Use an MMO (Mixed Metal Oxide) anode and a Titanium cathode [2].
  • Temperature: Maintain between 60-80°C. This is a compromise that favors a good reaction rate for chlorate formation while minimizing anode corrosion and maintaining chlorine solubility [1].
  • pH: Keep the electrolyte at approximately pH 6. This optimizes the concentration of both HClO and ClO⁻ ions in solution, maximizing the rate of the efficient chemical disproportionation reaction [1].
  • Cell Voltage: Typically falls within the range of 3.5 to 4.5 volts [1].
  • Additives: Small amounts of potassium dichromate are traditionally used to form a protective layer on the cathode, preventing the reduction of hypochlorite/chlorate back to chloride. Note that chromates are toxic and require careful handling [1].

Strategies for Improved Efficiency

While specific data for barium systems is scarce, general principles from sodium chlorate electrolysis can be applied:

  • Electrode Management: Minimizing the distance between the anode and cathode reduces the cell's electrical resistance, lowering power consumption for the same current [1].
  • Optimized Conditions: Precise control of temperature and pH is the most straightforward way to steer the chemical reactions toward the efficient chlorate formation path [1].
  • Advanced Materials: Research into ClER (Chlorine Evolution Reaction) suppression in seawater electrolysis highlights the importance of anode material properties. Catalysts that preferentially adsorb hydroxide ions over chloride ions can favor oxygen evolution and reduce corrosive chlorine gas byproducts, which may also benefit chlorate cell longevity and efficiency [3].

References

purifying barium chlorate recrystallization

Author: Smolecule Technical Support Team. Date: February 2026

Solubility Data for Barium Chlorate

The success of recrystallization depends on the significant difference in a compound's solubility at high versus low temperatures [1]. The following table provides the solubility of this compound (Ba(ClO₃)₂) in water, which is essential for planning your experiment [2].

Temperature (°C) Solubility (g per 100 mL of water)
0 20.3
10 26.9
20 33.9
30 41.6
40 49.7
50 66.7
60 84.8
70 105

Recrystallization Procedure for this compound

This protocol is adapted from general recrystallization principles to specifically purify this compound [1].

  • Dissolution

    • Weigh your impure sample of this compound.
    • In a heat-resistant container, bring a volume of deionized water to a boil. The volume should be estimated based on the solubility at 100°C (approximately 105 g/100 mL, extrapolated from the table above).
    • Gradually add the impure this compound to the hot solvent with continuous stirring. Add just enough solid so that a small amount remains undissolved at the boiling point.
    • If the solution is colored by impurities, you can add a small amount of activated carbon and remove it via hot gravity filtration.
  • Crystallization

    • Once fully dissolved, remove the hot solution from the heat source.
    • Allow the solution to cool slowly to room temperature, undisturbed. Slow cooling promotes the formation of larger, purer crystals.
    • For further crystallization, place the beaker in an ice-water bath for approximately 10-15 minutes.
  • Isolation and Drying

    • Set up a vacuum filtration system with a Buchner funnel.
    • Pour the cooled crystal suspension into the funnel to collect the purified crystals. Rinse the crystals with a small amount of ice-cold solvent to wash away any adhered mother liquor.
    • Continue suction to air-dry the crystals. For final drying, transfer the crystals to a watch glass and leave them in a desiccator.

Troubleshooting FAQ

Q1: My product purity is lower than expected after recrystallization. What could be the cause? Poor impurity rejection can stem from several mechanisms. A structured workflow can help identify the root cause [3]. Common issues include:

  • Inclusions: If crystals grow too quickly, they can trap impurity-rich mother liquor within their structure. This is often caused by excessively high supersaturation or rapid cooling. To resolve this, ensure slow cooling and avoid creating a very high supersaturation level [3].
  • Surface Deposition: Impurities may adsorb onto the crystal surface. This can be addressed by washing the filtered crystals thoroughly with a cold solvent. Modifying crystallization conditions to produce larger crystals can also improve the efficiency of removing surface impurities during filtration [3].
  • Solid Solution Formation: In some cases, the impurity may be incorporated directly into the crystal lattice due to structural similarity. This is a more complex thermodynamic issue. Identifying this mechanism requires building a binary phase diagram, and the solution may involve changing the solvent or the crystallization technique [3].

Q2: My solution is supersaturated, but no crystals are forming. What should I do? This is a common issue. You can induce crystallization through several methods:

  • Scratching: Gently scratch the inside of the beaker with a glass rod at the air-solution interface. The tiny glass particles can act as nucleation sites.
  • Seeding: Introduce a very small, pure crystal of this compound (a "seed" crystal) into the solution to provide a template for crystal growth [1].
  • Slower Cooling: Ensure the solution is cooling slowly and without vibration or disturbance.

Recrystallization Workflow

The following diagram visualizes the key steps, decision points, and quality control measures in the recrystallization process.

recrystallization_workflow Start Start with Impure This compound Step1 Dissolve in Minimum Hot Solvent Start->Step1 Step2 Hot Gravity Filtration (Optional, for decolorization) Step1->Step2 Step3 Cool Solution Slowly Step2->Step3 Decision1 Crystals Forming? Step3->Decision1 Step4 Cool in Ice Bath Step5 Vacuum Filtration Step4->Step5 Step6 Wash Crystals with Ice-Cold Solvent Step5->Step6 Step7 Dry Crystals (Air Dry / Desiccator) Step6->Step7 End Pure Crystals Step7->End Decision1->Step4 Yes Action1 Induce Crystallization: - Scratch glass - Add seed crystal Decision1->Action1 No Action1->Step4

Important Notes for Practitioners

  • Solvent Selection: This guide assumes water as the solvent, which is typical for this compound. Always verify that your target compound is highly soluble in the hot solvent and poorly soluble in the cold solvent [1].
  • Safety: While specific hazards for this compound are not detailed in the search results, general laboratory safety practices should be followed. Assume all chemicals should be handled with care using appropriate personal protective equipment (PPE).

References

barium chlorate current efficiency optimization

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Question Answer
What is the typical current efficiency for barium chlorate production? A maximum current efficiency of 56% can be achieved with optimized parameters, with an energy consumption of 7.1 kW·h·kg⁻¹ [1].
Which anode material is recommended? The process has been successfully studied using noble metal oxide-coated titanium anodes [2] [1].
Why is my cell producing low yields? Low yields can result from suboptimal electrolyte concentration, incorrect pH, low temperature, or insufficient mixing at the cathode [2] [1].
Is sodium contamination a concern? Yes. If producing this compound for pyrotechnics, sodium contamination will impair color quality. Using barium chloride in electrolysis or purifying raw materials is recommended [3].
How can I prevent the reduction of hypochlorite at the cathode? A common method is adding small amounts of chromates or dichromates to the electrolyte, which form a protective layer on the cathode [4].

Troubleshooting Guide

Problem Area Specific Issue Possible Causes & Solutions

| Cell Performance | Low Current Efficiency | • Cause: Current density is too high or too low. Solution: Maintain anode current density between 1.5–2.0 kA/m² [2]. • Cause: Electrolyte concentration is incorrect. Solution: Use a BaCl₂ concentration in the range of 200–250 g/L [2]. | | | High Energy Consumption | • Cause: Excessive cell voltage due to high resistance or parasitic reactions. Solution: Optimize electrode spacing and ensure parameters are within ranges listed in the experimental protocol to minimize side reactions like oxygen evolution [2]. | | Product Quality | Low Purity / Poor Color in End-use | • Cause: Contamination with sodium or other cations. Solution: Use high-purity barium chloride as a starting material instead of double decomposition methods involving sodium salts [3]. • Cause: Precipitation of barium hydroxide during electrolysis. Solution: Control the pH of the electrolyte to stay within an optimal, slightly acidic range to prevent this [4] [3]. | | Operational Issues | Precipitation in the Cell | • Cause: The solubilities of barium chloride and chlorate are relatively close. Solution: It is normal to only recover a small crop of crystals at a time. Recycle the mother liquor to maximize yield [3]. |

Experimental Protocol: Optimized Electrolysis of this compound

This methodology is based on the research by Vasudevan and Mohan (2006) [1], with parameters detailed by VulcanChem [2].

Objective

To produce this compound ( \text{(Ba(ClO}_3)_2\text{)} ) from barium chloride ( \text{(BaCl}_2\text{)} ) via electrolysis with optimized current efficiency.

Materials & Equipment
  • Electrolyte: Barium chloride dihydrate ( \text{(BaCl}_2 \cdot 2\text{H}_2\text{O)} ), 200-250 g/L [2].
  • Anode: Noble metal oxide-coated titanium (e.g., MMO) [2] [1].
  • Cathode: Rotating stainless steel cathode [2] [1].
  • Cell Setup: Diaphragm-less electrolytic cell with temperature control and a power supply capable of constant current operation.
Step-by-Step Procedure
  • Preparation: Dissolve barium chloride dihydrate in distilled water to achieve a concentration of 200-250 g/L [2].
  • Cell Assembly: Place the electrolyte in the cell and install the electrodes. Ensure the cathode is configured for rotation.
  • Set Parameters:
    • Anode Current Density: 1.5 - 2.0 kA/m² [2].
    • Temperature: 35 - 45 °C [2].
    • Cathode Rotation Speed: 1000 - 1500 rpm [2].
  • Electrolysis: Commence electrolysis, maintaining a constant current. Monitor the cell voltage, which typically falls within a specific range under these conditions.
  • Product Recovery: After the run, evaporate the cell liquor until crystals form. A small crop of pure this compound crystals can be harvested. The remaining mother liquor should be recycled for the next batch to improve overall yield [3].
Optimization Parameters Table

The following table summarizes the key parameters for maximizing current efficiency [2]:

Parameter Optimal Range Effect on Current Efficiency
BaCl₂ Concentration 200–250 g/L ↑ Efficiency up to 56%
Anode Current Density 1.5–2.0 kA/m² ↑ Reaction rate, but ↑ Energy use
Temperature 35–45°C ↑ Ion mobility, ↓ Side reactions
Cathode Rotation Speed 1,000–1,500 rpm ↑ Mass transfer, ↓ Polarization

Process Optimization Workflow

The following diagram maps the logical relationship between key parameters and outcomes, providing a visual guide for the optimization process.

optimization cluster_params Adjustable Parameters cluster_effects Direct Effects cluster_outcomes Optimization Outcomes Start Start Optimization P1 BaCl₂ Concentration (200-250 g/L) P2 Current Density (1.5-2.0 kA/m²) P3 Temperature (35-45 °C) P4 Cathode Rotation (1000-1500 rpm) E1 ↑ Chlorate Formation Rate P1->E1 P2->E1 E2 ↑ Ion Mobility ↓ Side Reactions P3->E2 E3 ↑ Mass Transfer ↓ Concentration Polarization P4->E3 O1 ↑ Current Efficiency (Up to 56%) E1->O1 E2->O1 E3->O1 O2 ↓ Energy Consumption (~7.1 kWh/kg) O1->O2

Alternative Synthesis Method

For laboratory-scale production where high purity is critical (especially for pyrotechnic color quality), a non-electrolytic method via ammonium chlorate can be used [3].

Step-by-Step Procedure:
  • Form Ammonium Chlorate Solution: React potassium chlorate ( \text{(KClO}_3\text{)} ) with ammonium bitartrate in solution. Upon cooling, potassium bitartrate (cream of tartar) will precipitate, leaving ammonium chlorate ( \text{(NH}_4\text{ClO}_3\text{)} ) in solution. Do not isolate the sensitive ammonium chlorate salt [3].
  • Metathesis Reaction: Add barium carbonate ( \text{(BaCO}_3\text{)} ) to the ammonium chlorate solution and boil. The reaction ( 2\text{NH}_4\text{ClO}_3 + \text{BaCO}_3 \rightarrow \text{Ba(ClO}_3\text{)}_2 + 2\text{NH}_3 \uparrow + \text{CO}_2 \uparrow + \text{H}_2\text{O} ) will proceed, with ammonia gas driving the reaction to completion [3].
  • Crystallization: Continue boiling until crystals of this compound appear. Let the solution cool and filter to retrieve the crystals [3].

References

Barium Chlorate: Hazards and Safety Principles

Author: Smolecule Technical Support Team. Date: February 2026

The key hazards associated with barium chlorate, as reported by pyrotechnic sources, are its toxicity and incompatibility with certain substances, which can lead to spontaneous ignition [1] [2]. The following table outlines the core principles for safe handling.

Hazard / Issue Underlying Cause Preventive Measure
Spontaneous Ignition Reaction with sulfur or sulfides produces chlorine dioxide (ClO₂), an explosive gas [1]. Never mix with sulfur or sulfides. Ensure all equipment is thoroughly cleaned to prevent accidental contact [1] [2].
Friction/Impact Sensitivity This compound mixtures are often more sensitive than those with other oxidizers like potassium chlorate [1]. Handle with extreme care; avoid grinding, impact, or friction. Use non-sparking tools and static-dissipative work surfaces.
Toxicity This compound is poisonous [1]. Always wear appropriate personal protective equipment (PPE), including a dust mask, gloves, and safety goggles [1].

Proposed Experimental Workflow for Stability Assessment

For a research environment, establishing a protocol to assess the stability of this compound under various conditions is crucial. The diagram below outlines a generalized experimental workflow.

G Stability Assessment Workflow Start Start: Stability Assessment Prep Prepare this compound Samples Start->Prep Cond Apply Test Conditions Prep->Cond P1 Determine Purity and Particle Size Prep->P1 Monitor Monitor and Analyze Cond->Monitor C1 Temperature (Varied Levels) Cond->C1 C2 Humidity (Controlled RH%) Cond->C2 C3 Compatibility (Isolate Incompatibles) Cond->C3 Doc Document and Review Monitor->Doc M1 Visual Inspection for Decomposition Monitor->M1 M2 Thermal Analysis (DSC/TGA) Monitor->M2 M3 Gas Chromatography (for off-gases) Monitor->M3 P2 Weigh Precise Amounts P1->P2 P3 Load into Containers P2->P3 C1->Monitor C2->Monitor C3->Monitor M1->Doc M2->Doc M3->Doc

Suggested FAQs for a Technical Support Center

Here are some hypothetical Frequently Asked Questions tailored for researchers. The answers are based on general safety principles due to the lack of specific experimental data in the search results.

Q1: What is the most critical rule when handling this compound in the lab? A1: The most critical rule is to prevent any contact with sulfur, sulfides, or acidic compounds. This mixture can lead to the formation of explosive gases and spontaneous ignition, posing an immediate and severe risk [1].

Q2: What personal protective equipment (PPE) is mandatory? A2: At a minimum, you must wear a dust mask (NIOSH-approved), chemical-resistant gloves, safety goggles, and a lab coat. This compound is toxic and can be harmful if inhaled or through skin contact [1].

Q3: How should we store this compound in our chemical inventory? A3: Store in a cool, dry, and well-ventilated area, away from combustible materials. It must be kept in a clearly labeled, airtight container, physically separated in a dedicated cabinet from incompatible substances like sulfur, sulfides, and strong acids.

Q4: Are there safer alternative oxidizers we can use in our experiments? A4: Yes, depending on the application. In pyrotechnics, potassium perchlorate and strontium nitrate are often preferred as modern, safer alternatives to this compound [2]. For your specific pharmaceutical research, consult specialized chemical databases to identify a suitable and safer alternative oxidizer.

References

barium chlorate storage safety guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Barium Chlorate: Hazard Identification

This compound is a strong oxidizer and is toxic. The table below summarizes its key hazard classifications.

Hazard Class GHS Pictogram Signal Word Hazard Statements NFPA 704 (Fire Diamond)

| Oxidizer | | Danger | H271: May cause fire or explosion; strong oxidizer. H302: Harmful if swallowed. H332: Harmful if inhaled. [1] | Health: 2 Flammability: 0 Reactivity: 0 Special: - [1] | | Acute Toxicity | | | | | | Aquatic Toxicity | | | H411: Toxic to aquatic life with long-lasting effects. [1] | |

Storage Guidelines & Incompatibilities

Proper storage segregation is the most critical step in preventing dangerous incidents. Never store chemicals alphabetically, as this can place incompatible materials together. [2]

  • Segregation Principle: Store this compound with other oxidizers, separate from all other hazard classes. [2]
  • Specific Incompatibilities: Keep this compound away from:
    • Flammables and Combustibles (e.g., solvents, shellac): Risk of fire or explosion. [1]
    • Reducing Agents: Can lead to violent reactions.
    • Strong Acids: May generate toxic or reactive gases.
    • Water-Reactive Chemicals (e.g., alkali metals, anhydrous metal chlorides): Store in a dry environment, away from sinks. [2]

The following diagram illustrates the logical decision process for safely storing this compound.

BariumChlorateStorage Start Start: this compound Storage HazardClass Identify Hazard Class Start->HazardClass IsOxidizer Is it a Strong Oxidizer? HazardClass->IsOxidizer Segregate Segregate in Oxidizer Storage Group IsOxidizer->Segregate Yes CheckIncompat Check for Incompatibilities Segregate->CheckIncompat IncompatList Keep away from: • Flammables • Reducing Agents • Strong Acids CheckIncompat->IncompatList StorageLocation Select Storage Location IncompatList->StorageLocation Shelf Store on Shelf (Below Eye Level) StorageLocation->Shelf Small Quantity Cabinet Store in Dedicated Cabinet/Segment StorageLocation->Cabinet Large Quantity or Mixed Inventory FinalCheck Final Check: Dry, Cool, Secure Shelf->FinalCheck Cabinet->FinalCheck

Safe Handling & Operational Procedures

  • Personal Protective Equipment (PPE): Always wear appropriate gloves, safety goggles, and a lab coat.
  • Hygiene: Wash hands thoroughly with soap and water after handling. [1] [3]
  • Work Area: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust. [1]
  • Microscale Techniques: To minimize waste and exposure, consider using microscale methods for experiments involving precipitation. Use a plastic folder or laminated sheet with printed worksheets to contain tiny, controlled amounts of materials. [3]

Emergency & First Aid Procedures

Situation Immediate Action Notes
Inhalation Move to fresh air. Seek medical attention. May cause respiratory irritation and systemic toxicity. [1]
Ingestion Do NOT induce vomiting. Seek immediate medical attention. Soluble barium compounds are highly toxic. [1]
Skin Contact Wash thoroughly with soap and water.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present. Seek medical attention if irritation persists.
Spill Wear PPE. Carefully collect material and place in a suitable container for disposal as hazardous waste. Avoid creating dust.

Waste Disposal & Environmental Considerations

  • This compound is very harmful to aquatic organisms. [1]
  • Collect all waste, including contaminated paper towels from clean-up, for disposal as hazardous waste. [1] [3]
  • Never pour it down the drain. Always comply with your institution's hazardous waste protocols and local/federal regulations. [1]

References

barium chlorate handling toxicity precautions

Author: Smolecule Technical Support Team. Date: February 2026

Hazards and Properties of Barium Chlorate

The table below summarizes the primary hazards and key physical properties.

Hazard/Property Description
Health Hazards Toxic if ingested, inhaled, or absorbed through skin; causes irritation, nausea, vomiting, muscle tremors, and potential methemoglobinemia [1] [2].
Reactivity Hazards Strong oxidizer; forms highly flammable or explosive mixtures with combustible materials, ammonium salts, powdered metals, sulfur, and strong acids [2].
Physical Properties White crystalline solid (monohydrate); density 3.18 g/cm³; melting point ~413.9°C (anhydrous, decomposes) [1] [2].

Safe Handling and Emergency Procedures

Adhere to the following protocols to minimize risks when working with this compound.

Procedure Details
Personal Protective Equipment (PPE) Use dust respirator, goggles or face shield, rubberized gloves and shoes, and protective outer clothing [2].
Engineering Controls Use in a well-ventilated area or fume hood to prevent inhalation of dust [2].
Spill Response For small spills, place material in a clean, dry container and cover. For large spills, dike far ahead for later disposal. Keep combustibles away [2].
Fire Response Use water only; do not use dry chemicals or foams. Flood fire area from a distance [2].

| First Aid | Inhalation: Move to fresh air. Skin/Eye contact: Flush with copious water. Ingestion: Induce vomiting and call a physician immediately; victim should drink aqueous 10% magnesium or sodium sulfate solution [2]. |

Disposal and Environmental Considerations

Dispose of this compound as hazardous waste in accordance with local and federal regulations [1]. It is very harmful to aquatic organisms, so take care to prevent leaching into bodies of water [1].

The following workflow outlines the key steps for risk management when handling this compound:

BariumChlorateSafety Start Start: Plan Experiment with this compound RiskAssess Conduct Risk Assessment Start->RiskAssess Controls Implement Controls RiskAssess->Controls Identify Hazards Proc Execute Procedure Controls->Proc PPE & Ventilation Emergency Emergency Response Proc->Emergency Incident Occurs Dispose Waste Disposal Proc->Dispose Procedure Finished Emergency->Dispose Situation Resolved End End: Procedure Complete Dispose->End

References

Barium Chlorate: Key Properties & Hazards

Author: Smolecule Technical Support Team. Date: February 2026

Before beginning any experiment, understanding the fundamental properties and dangers of the chemicals involved is crucial. The table below summarizes this information for barium chlorate [1].

Property Specification / Value
Chemical Name This compound
Chemical Formula Ba(ClO₃)₂ (anhydrous), Ba(ClO₃)₂·H₂O (monohydrate)
Molar Mass 304.22 g/mol (anhydrous), 322.24 g/mol (monohydrate)
Appearance White crystalline solid
Major Hazard Strong oxidizer, toxic (soluble barium salt)
Toxicity LD₅₀ (oral, rat): 500.1 mg/kg; irritant, can cause methemoglobinemia
Key Use Produces vibrant green color in pyrotechnic compositions

Primary Safety Advisory: this compound is toxic and a strong oxidizer [2] [1]. It can be explosive upon strong impact and has been reported to self-ignite under specific conditions, such as when wet stars are dried in the sun [1]. Always use appropriate personal protective equipment (PPE) and conduct a thorough risk assessment before starting work.

Synthesis Methods & Protocols

Here are two common methods for synthesizing this compound. The choice between them often depends on the required purity, particularly regarding the absence of sodium ions, which can impair color quality in pyrotechnic applications [2] [1].

Method 1: Double Displacement Reaction

This is a common preparation method, though it can lead to sodium contamination.

  • Principle: A double replacement reaction between barium chloride and sodium chlorate [1].
    • Reaction: BaCl₂ + 2 NaClO₃ → Ba(ClO₃)₂ + 2 NaCl
  • Procedure:
    • Mix aqueous solutions of barium chloride (BaCl₂) and sodium chlorate (NaClO₃).
    • Concentrate and cool the resulting mixture.
    • This compound, which has lower solubility compared to sodium chloride, will precipitate out.
    • Collect the crystals via filtration.
  • Troubleshooting/FAQ:
    • Q: The final product is contaminated with sodium ions. How does this affect the application, and how can it be avoided?
    • A: Sodium contamination imparts a strong yellow flame that can overpower the desired green color from barium. For a purer product, use the electrolysis method or an alternative non-electrolytic route [2].
Method 2: Electrolysis of Barium Chloride

This method can produce sodium-free this compound.

  • Principle: Direct electrolysis of a barium chloride solution [2] [1].
    • Overall Reaction: BaCl₂ + 6 H₂O → Ba(ClO₃)₂ + 6 H₂
  • Procedure:
    • Prepare an electrolyte solution with about 40g of BaCl₂·2H₂O per 100 mL of water [2].
    • Run the electrolytic cell for the required time.
    • The current efficiency is typically 30-40% without pH control [2].
    • Evaporate the cell liquor until crystals form and harvest the this compound crop.
  • Troubleshooting/FAQ:
    • Q: What is the expected current efficiency, and how can it be improved?
    • A: The current efficiency is relatively low (30-40%) without controlling the pH. Implementing pH control is key to improving this efficiency [2].

The following workflow outlines the decision process for selecting a synthesis method:

G start Start: Select Synthesis Method C Priority: High Purity / No Na+? start->C A Double Displacement Method G Key Parameter: Potential sodium contamination Sodium impairs green flame color A->G B Electrolysis Method F Key Parameter: Current Efficiency: 30-40% (no pH control) Controlled pH improves yield B->F D Use Method: Electrolysis C->D Yes E Use Method: Double Displacement C->E No D->B E->A

Hazard and Environmental Information

  • Health Effects: Exposure can cause irritation to the skin, eyes, and respiratory tract. Upon ingestion, symptoms include nausea, vomiting, diarrhea, and abdominal pain. A serious risk is methemoglobinemia, a condition that reduces the blood's ability to carry oxygen [1].
  • Environmental Impact: this compound is very harmful to aquatic organisms. Proper disposal procedures must be followed in accordance with local and federal regulations [1].

Key Considerations for Researchers

For your continued research, you may need to:

  • Consult specialized chemical engineering or electrochemistry handbooks.
  • Explore patent databases for detailed industrial processes.
  • Conduct empirical studies to determine the optimal pH range for your specific experimental setup.

References

barium chlorate crystallization temperature control

Author: Smolecule Technical Support Team. Date: February 2026

Barium Crystallization Temperature & Kinetic Data

The table below summarizes crystallization data for various barium compounds from scientific literature. Note that these values are for reference as they pertain to compounds other than barium chlorate.

Compound Process Type Key Temperature / Kinetic Data Context / Conditions Source

| Barium Chloride (in ZBLAN glass) | Precipitation (Heat Treatment) | ~260 °C: Forms Hexagonal BaCl₂ ~290 °C: Forms Orthorhombic BaCl₂ | Heat treatment influences phase selection during crystallization. | [1] | | Barium Sulphate | Reaction Crystallization | Nucleation Rate (B⁰): ~10⁹ 1/(m³s) Growth Rate (G): ~10⁻¹¹ m/s | Estimated from crystal size distributions in a continuous crystallizer. | [2] | | Barium Borosilicate Glass-Ceramics | Crystallization | Glass Transition (T_g): ~650 °C Activation Energy (E): 280 - 330 kJ/mol | Calculated by Kissinger and Ozawa methods; indicates high thermal stability. | [3] |

Troubleshooting Guide: Crystallization Issues

Here are common problems and solutions based on general crystallization principles and the specific behavior of barium compounds.

Problem Possible Cause Solution / Investigation Step
Unexpected Crystal Phase Incorrect precipitation or heat treatment temperature. Verify and precisely control the thermal profile. Even a 30°C difference can lead to a different crystal structure (e.g., hexagonal vs. orthorhombic) [1].
Poor Crystal Size Distribution Uncontrolled nucleation and growth rates. Optimize process parameters like reactant concentration, residence time, and agitation. Using a continuous MSMPR crystallizer can help achieve a more consistent product [2].
Low Product Yield Supersaturation is too low or residence time is insufficient. Ensure stoichiometric equivalent of reactants is used. Increase the residence time in a continuous crystallizer to allow for complete crystal growth [2].
Impurities in Final Product Corrosion of equipment or impurities in raw materials. Use corrosion-resistant materials like stainless steel or specialized coatings in the production system. Source high-purity reactants [4].

Frequently Asked Questions (FAQs)

  • Why is temperature control so critical in this compound crystallization? Temperature directly determines the kinetics of nucleation and growth and can influence the final crystal phase and structure. Even small deviations can lead to an entirely different polymorph with potentially different properties, as seen in related barium compounds [1].

  • What equipment is recommended for studying crystallization kinetics? A common and effective tool is a continuous Mixed-Suspension Mixed-Product-Removal (MSMPR) crystallizer. This setup, often a Draft Tube Baffle (DTB) type, allows for precise control over parameters like residence time and supersaturation, enabling the estimation of nucleation and growth rates [2].

  • How can I monitor the crystallization process in real-time? Modern production leverages advanced sensors and automation tools for real-time monitoring of temperature, pressure, and purity. Process control software can use this data to make immediate adjustments, improving yield and consistency [4].

Experimental Workflow for Crystallization Control

The diagram below outlines a generalized workflow for establishing and controlling a barium crystallization process, integrating concepts from the search results.

CrystallizationWorkflow Start Define Target Crystal Properties A Lab-Scale Parameter Screening Start->A Phase & Size Goals B Establish Thermal Profile A->B e.g., 260°C vs 290°C C Optimize Kinetics & Residence Time B->C Control Nucleation & Growth D Scale-Up to Production System C->D e.g., DTB Crystallizer E Implement Process Control D->E Automated Monitoring End Consistent, High-Quality Product E->End

Crystallization Process Development Workflow: This chart illustrates the key stages in developing a controlled crystallization process, from initial target setting to automated production.

Methodology: Determining Crystallization Kinetics

The following diagram details the experimental method for obtaining the nucleation and growth rate data referenced in the troubleshooting guide.

KineticMethodology Setup Set Up MSMPR Crystallizer Step1 Run Crystallization at Fixed Residence Time Setup->Step1 Step2 Withdraw Steady-State Product Suspension Step1->Step2 Step3 Analyze Crystal Size Distribution (CSD) Step2->Step3 Step4 Apply MSMPR Model & SDG Kinetics Step3->Step4 Result Calculate Nucleation (B⁰) and Growth (G) Rates Step4->Result

Kinetics Analysis Workflow: This chart shows the process for determining crystallization kinetics using an MSMPR crystallizer and population balance models [2].

References

Barium Chlorate: Production & Handling Overview

Author: Smolecule Technical Support Team. Date: February 2026

This section covers the primary production method and key safety considerations for barium chlorate, based on available technical literature.

Electrolytic Preparation Process The electrolytic method is a common way to produce chlorates. The following workflow outlines the general process, with specific safety and optimization details in the subsequent notes [1].

G Start Start Preparation CellSetup Cell Construction (Diaphragm-less) Start->CellSetup Electrolyte Prepare Electrolyte (Sodium Chloride Solution) CellSetup->Electrolyte Additives Add Cathode Protector (K₂Cr₂O₇ or KF) Electrolyte->Additives Operate Operate Cell (60-80°C, pH ~6) Additives->Operate Monitor Monitor & Adjust (Current, Voltage, Temperature) Operate->Monitor Monitor->Monitor Continuous Harvest Harvest Sodium Chlorate Monitor->Harvest Metathesis Metathesis Reaction (Convert to this compound) Harvest->Metathesis End Process Complete Metathesis->End

Critical Safety and Handling Notes

  • Ammonium Compound Warning: Never use or allow trace amounts of ammonium chloride in the cell. It can form dangerously sensitive and explosive compounds like nitrogen trichloride (NCl₃) and ammonium chlorate (NH₄ClO₃), which can cause spontaneous ignition [1].
  • Chlorate vs. Perchlorate: Chlorate-based mixtures are generally more sensitive to friction, impact, and spontaneous ignition than perchlorate-based ones. Their use in pyrotechnics is not recommended for amateurs [1].
  • Cathode Protection: Add small amounts of chromates/dichromates or potassium fluoride to the electrolyte. This forms a protective layer on the cathode, preventing the reduction of hypochlorite and chlorate ions back to chloride, which improves current efficiency [1].

Understanding Barium Sulfate Scaling

A major challenge in processes involving barium ions is the formation of insoluble barium sulfate (BaSO₄) scale. This is a different compound but highlights issues relevant to barium chemistry.

Factors Influencing Barium Sulfate Scale Formation Recent research (2024) identifies key factors that increase the rate and amount of barium sulfate scale formation [2]. The data in the table below is derived from experiments on BaSO₄ and provides a useful reference for understanding scaling behavior.

Factor Experimental Range Observed Effect on Scale Formation
Injection Rate 1 to 5 mL/min Increased scale mass: 15.2 mg/L (at 1 mL/min) to 22.3 mg/L (at 5 mL/min) at 25°C [2].
Temperature 25°C to 75°C Increased scale mass: 18.1 mg/L (at 25°C) to 26.5 mg/L (at 75°C) at 3 mL/min [2].
Crystal Morphology N/A Transition from dendritic structures (lower T, slower rate) to spherical crystals (higher T, faster rate) [2].

Strategies for Scale Inhibition

  • Inhibitor Design: Molecular simulations can be used to design efficient scale inhibitors. A 2025 study developed a polymer where the carboxylic acid group transfers electrons to the barium sulfate surface, inhibiting crystal growth via van der Waals forces. An efficiency of 89.1% was achieved at a concentration of 160 mg/L [3].
  • Process Optimization: A 2025 study on barium sulfate synthesis highlights that precise control of reactant concentrations, feed rate, and temperature is critical for achieving consistent product quality and high yield, while also minimizing waste [4].

Knowledge Gaps and Recommended Next Steps

The search results lack direct content on troubleshooting this compound process scaling. To build a comprehensive technical support center, I suggest:

  • Consult Specialized Databases: Search deeply on SCIFinder, Reaxys, or Google Scholar for specific terms like "this compound electrolysis scaling troubleshooting", "chlorate cell fouling", and "this compound purification".
  • Review Patent Literature: Patents often contain detailed solutions to specific technical and scaling problems.
  • Technical Forums: Specialized chemistry and chemical engineering forums may have practical discussions from individuals with hands-on experience.

References

Barium Chlorate vs. Barium Nitrate at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

Feature Barium Chlorate Barium Nitrate
Chemical Formula Ba(ClO₃)₂ (often found as a monohydrate) [1] Ba(NO₃)₂ [2]
Primary Pyrotechnic Role Oxidizer [1] Oxidizer [2] [3]
Inherent Flame Color Light apple green [4] Bright white (from BaO emission) [3]
Green Color Mechanism Direct emission from BaCl⁺ species in the flame [1] Requires a chlorine donor in the composition to form BaCl⁺ [3]
Color Quality Produces a vibrant, high-quality green; "intense greens" [1] [5] Produces a green color when combined with chlorine donors [3] [6]
Typical Use in Mixtures Can be the sole oxidizer in simple, high-quality green compositions [1] Usually combined with other oxidizers like perchlorates for better color and burn rate [3]
Key Hazards Toxic, strong oxidizer, can form shock/friction-sensitive mixtures, should never be mixed with sulfur [1] [5] Toxic, can cause spontaneous ignition in moist mixtures with metal powders [3]

How Flame Colors Are Produced and Tested

The green color in pyrotechnics is primarily produced by the emission of light from excited barium ions (Ba²⁺) and, more effectively, from barium chloride (BaCl) species in the flame [7]. The different compounds facilitate this process in distinct ways.

The standard method for qualitatively observing this phenomenon is the flame test. The following workflow outlines the general steps for this demonstration.

Start Start Flame Test Safety Put on Safety Gear (Goggles, Lab Apron) Start->Safety Prep Prepare Test Solution/Salt Burn Ignite Bunsen Burner Prep->Burn Safety->Prep Test Introduce Sample to Flame (Wave wooden splint through) Burn->Test Observe Observe and Record Flame Color Test->Observe End End Demo Observe->End

Detailed Experimental Protocol (Based on Educational Flame Test Demo) [8]:

  • Materials Required: this compound or nitrate (as a 1.0M solution or solid paste), wooden splints or cotton swabs, Bunsen burner, striker, beaker with water (for spent splints), safety goggles, lab apron [8].
  • Sample Preparation: Soak wooden splints in a 1.0M solution of the barium compound overnight, or make a paste of the solid salt with a small amount of deionized water or hydrochloric acid [8] [4].
  • Procedure: Light the Bunsen burner to create a hot, non-luminous flame. Take a prepared splint and briefly wave it through the flame. Do not hold it stationary in the flame, as this will ignite the wood and obscure the color. Observe the characteristic color produced [8] [4].
  • Expected Observations:
    • This compound: Will produce a light green or light apple green flame [4].
    • Barium Nitrate: In a simple flame test without additional fuels, it may show a different color. Its green-emitting potential is fully realized in composite pyrotechnic mixtures.

Critical Safety Information

Both compounds are toxic and must be handled with care to avoid ingestion or inhalation of dust [1] [2] [3]. Comprehensive personal protective equipment (PPE) including gloves and safety goggles is essential.

A crucial safety distinction lies in their chemical compatibility:

  • This compound: It is a strong oxidizer and must never be mixed with sulfur or sulfides. Such mixtures can react to form chlorine dioxide, an explosive gas that leads to spontaneous ignition [5]. Mixtures with chlorates are also generally more sensitive to friction and impact [5].
  • Barium Nitrate: While also an oxidizer, it is considered safer than chlorates. However, its mixtures with metal powders (like aluminium) can heat up spontaneously and ignite, especially when moist [3].

Conclusion for Researchers

For researchers and scientists, the choice between this compound and barium nitrate involves a trade-off between performance, safety, and cost:

  • This compound is the superior performer for producing pure, vibrant green flames with simpler compositions but carries higher risks associated with shock sensitivity and incompatibility with sulfur.
  • Barium Nitrate is a safer and more cost-effective alternative. It is the modern workhorse for green pyrotechnics but requires more complex formulations with chlorine donors to achieve a color quality that can rival chlorate-based compositions [1] [3].

References

XRD Analysis Workflow for Compound Characterization

Author: Smolecule Technical Support Team. Date: February 2026

The characterization of a compound like Barium Chlorate via X-ray Powder Diffraction (XRPD) typically follows a structured workflow. The diagram below outlines the key stages from sample preparation to final reporting.

SamplePrep Sample Preparation DataAcquisition Data Acquisition SamplePrep->DataAcquisition PhaseID Phase Identification & Analysis DataAcquisition->PhaseID Quantification Quantification & Refinement PhaseID->Quantification Report Reporting Quantification->Report

Software for XRD Analysis

For advanced analysis, researchers rely on specialized software. The table below compares two leading commercial software packages used for detailed XRD analysis, including phase identification and quantification.

Feature XRDanalysis (Anton Paar) [1] HighScore Suite (Malvern Panalytical) [2]
Core Function Versatile package for powder diffraction analysis Suite designed to extract phase information from polycrystalline samples
Phase Identification Search/Match in ICDD PDF databases; advanced residual search for minor phases [1] Advanced Search-Match supporting various databases (e.g., CanDI-X) [2]
Quantitative Analysis Rietveld refinement for phase fractions, crystallite size, and strain [1] Rietveld refinement (HighScore Plus); "execution-only" Rietveld (RoboRiet) [2]
Workflow & Automation Customizable workflows and batch processing for multiple datasets [1] Not explicitly detailed in search results
Ideal For Both novice and advanced users on Anton Paar instruments [1] Researchers needing extensive database support and specialized analysis modules [2]

A Practical Path Forward for Your Research

Since the specific experimental data for Ba(ClO3)₂ is not available in the public search results, here is a practical approach to obtain it:

  • Consult Crystallographic Databases: The most direct way to find a reference XRD pattern for a known compound like this compound is to search the International Centre for Diffraction Data (ICDD) PDF database. This database is the industry standard and contains thousands of reference patterns. The software packages mentioned above are designed to interface with these very databases [1] [2].
  • Perform the Experiment: If a reference is not available or you need to characterize a newly synthesized sample, you would need to run the experiment yourself. This involves preparing a powdered sample of your Ba(ClO3)₂ and using a laboratory or synchrotron X-ray diffractometer to collect the diffraction pattern.
  • Analyze Your Data: Once you have the raw data (intensity vs. 2θ), you can use either of the software tools described to identify the phases present and perform quantitative analysis.

References

barium chlorate thermal decomposition analysis

Author: Smolecule Technical Support Team. Date: February 2026

Information Status and Next Steps

The search results indicate a significant gap in the available information:

  • Lack of Direct Data: While market reports confirm the use of barium chlorate in pyrotechnics [1] [2], they do not contain the experimental data, decomposition pathways, or quantitative performance metrics required for a scientific comparison.
  • Outdated or Indirect Studies: The most relevant scientific paper found discusses the thermal decomposition of barium perchlorate, not chlorate, and was published in 1971 [3]. This source is too old to represent current scientific understanding and does not address the correct compound.

To create your guide, you will need to consult more specialized scientific resources. Here are suggested avenues for your research:

  • Primary Literature Databases: Search for recent journal articles in databases like Scopus, Web of Science, or Google Scholar using specific terms such as "this compound thermal decomposition kinetics," "simultaneous thermal analysis (STA) of this compound," or "TG-DSC of inorganic oxidizers."
  • Chemical Safety and Data Sources: Reputable online chemical databases (e.g., NIST Chemistry WebBook, PubChem) may contain basic thermodynamic properties or references to primary literature.
  • Focus on Comparison Compounds: For a comparative guide, you will also need to gather the same type of experimental data for alternative oxidizers like potassium chlorate ((KClO_3)), potassium perchlorate ((KClO_4)), and strontium nitrate ((Sr(NO_3)_2)).

Framework for Your Comparison Guide

Once you have gathered the necessary data from the sources above, you can structure it using the following approach. The tables below outline the key information to include.

Table 1: Fundamental Decomposition Characteristics

This table would summarize the core reaction details for each compound.

Compound Decomposition Reaction Onset Temperature (°C)
This compound ((Ba(ClO_3)_2)) ( Ba(ClO_3)_2 \rightarrow BaCl_2 + 3O_2 ) Data needed
Potassium Chlorate ((KClO_3)) ( 2KClO_3 \rightarrow 2KCl + 3O_2 ) Data needed
Potassium Perchlorate ((KClO_4)) ( KClO_4 \rightarrow KCl + 2O_2 ) Data needed

Table 2: Experimental Data from Thermal Analysis

This table would present quantitative data from standard laboratory tests.

Compound Mass Loss (Theoretical) Mass Loss (Experimental) Peak Temp. in DSC (°C) Decomposition Enthalpy (ΔH, J/g)
This compound Calculate from reaction Data needed Data needed Data needed
Potassium Chlorate Calculate from reaction Data needed Data needed Data needed

Proposed Experimental Protocol

To ensure consistency in your guide, describe a standard methodology for the experiments cited. A typical protocol for Thermal Gravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) might include:

  • Sample Preparation: Weigh 5-10 mg of each high-purity compound. Place it in an open, high-temperature crucible (e.g., alumina or platinum).
  • Instrument Calibration: Calibrate the TGA-DSC instrument for temperature and enthalpy using certified reference materials like indium or zinc.
  • Experimental Conditions:
    • Atmosphere: Inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min).
    • Heating Rate: A controlled rate (e.g., 10°C per minute).
    • Temperature Range: From ambient temperature to a suitable upper limit (e.g., 600°C).
  • Data Analysis:
    • Determine the onset temperature of decomposition from the TGA curve.
    • Calculate the experimental mass loss percentage.
    • From the DSC curve, identify the peak decomposition temperature and integrate the peak area to calculate the enthalpy of decomposition.

Using Graphviz for Diagrams

To create a diagram of the experimental workflow with Graphviz, you can use the following DOT language script. This provides a visual representation of the protocol described above.

Experimental_Workflow Start Start Experiment Prep Sample Preparation: Weigh 5-10 mg in crucible Start->Prep Calib Instrument Calibration: Using indium/zin c standards Prep->Calib Cond Set Conditions: Inert gas, 10°C/min heating Calib->Cond Run Run TGA-DSC Analysis Cond->Run Data Data Analysis: Onset temp, mass loss, enthalpy Run->Data End End Data->End

Diagram Title: Thermal Analysis Workflow

References

Comparative Properties of Common Chlorates

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key physical, chemical, and safety properties of barium, potassium, sodium, and ammonium chlorates for a quick comparison.

Property Barium Chlorate Potassium Chlorate Sodium Chlorate Ammonium Chlorate
Chemical Formula Ba(ClO₃)₂·H₂O (monohydrate) [1] KClO₃ [2] NaClO₃ [3] NH₄ClO₃ [1] [3]
Molecular Weight (g/mol) 322.24 (monohydrate) [1] 122.55 [2] 106.44 101.49
Oxygen Content (wt%) 31.55% [2] 39.17% [2] ~45% ~47%
Density (g/cm³) 3.18 (monohydrate) [1] 2.32 2.49 1.80
Solubility (g/100g H₂O @20°C) 33.8 [1] 7.19 (at 20°C for KCl, estimate for KClO₃) 101 (at 20°C for NaCl, estimate for NaClO₃) ~28.7 [4]
Melting/Decomposition Point (°C) 413.9 (decomposes) [1] 356 (decomposes) 248 (decomposes) Decomposes explosively [3]
Primary Hazards Toxic, strong oxidizer, impact-sensitive compositions [1] [5] Strong oxidizer, forms friction-sensitive mixtures with sulfur [3] Strong oxidizer, hygroscopic [3] Unstable, explosive, forms sensitive NCl₃ [3]
Key Applications Green colorant in pyrotechnics, chloric acid production [1] Oxidizer in pyrotechnics, matches, disinfectants [3] Herbicide, precursor to other chlorates/perchlorates [3] [6] Not recommended for use due to instability [3]

Synthesis and Experimental Protocols

This compound can be synthesized through several methods, each with distinct advantages and challenges concerning purity, safety, and complexity.

Double Displacement Reaction

This common method exploits differences in solubility.

  • Principle: A reaction between barium chloride (BaCl₂) and sodium chlorate (NaClO₃) yields this compound and sodium chloride [1].
    • Chemical Equation: BaCl₂ + 2 NaClO₃ → Ba(ClO₃)₂ + 2 NaCl
  • Procedure:
    • Prepare separate near-saturated solutions of barium chloride dihydrate (BaCl₂·2H₂O) and sodium chlorate (NaClO₃) in hot water [2] [1].
    • Mix the solutions. Upon concentration and cooling, less soluble this compound precipitates.
    • Filter and collect the crystals.
  • Considerations:
    • Pros: Simple, uses readily available materials.
    • Cons: Product is often contaminated with sodium ions, which impair color purity in pyrotechnics. Requires multiple careful recrystallizations for purification [2] [1] [5].
Electrolysis of Barium Chloride

This method directly converts barium chloride to this compound.

  • Principle: Electrolysis of a hot barium chloride solution produces this compound and hydrogen gas [1].
    • Chemical Equation: BaCl₂ + 6 H₂O → Ba(ClO₃)₂ + 6 H₂
  • Procedure [2] [3]:
    • Setup: Use a diaphragm-less electrolytic cell with an inert anode (e.g., platinum or lead dioxide) and a cathode (e.g., stainless steel).
    • Electrolyte: Prepare a solution of about 40g of BaCl₂·2H₂O per 100mL of water.
    • Operation: Run the cell at a temperature of 60-80°C. Add small amounts of potassium dichromate to the electrolyte to prevent reduction of chlorate ions at the cathode.
    • Harvesting: Evaporate the cell liquor until crystals form. Crop a small batch of crystals and recycle the mother liquor to improve yield.
  • Considerations:
    • Pros: Can produce sodium-free this compound [1].
    • Cons: Lower current efficiency (30-40% without pH control); solubility of product and reactant are similar, making crystallization less efficient [2].
Reaction with Ammonium Chlorate

This method avoids metal cation contaminants.

  • Principle: Barium carbonate (BaCO₃) reacts with a solution of ammonium chlorate (NH₄ClO₃), driven by the removal of ammonia and CO₂ [2] [1].
    • Chemical Equation: 2 NH₄ClO₃ + BaCO₃ → Ba(ClO₃)₂ + 2 NH₃ + CO₂ + H₂O
  • Procedure [2]:
    • Prepare NH₄ClO₃ in situ: React potassium chlorate (KClO₃) with ammonium bitartrate in solution. Precipitated potassium bitartrate is filtered off, leaving ammonium chlorate in solution. Caution: Do not isolate solid ammonium chlorate due to explosion risk [2].
    • React with BaCO₃: Add purified BaCO₃ to the NH₄ClO₃ solution and boil for several hours until the smell of ammonia is gone.
    • Crystallize: Cool the solution to crystallize this compound.
  • Considerations:
    • Pros: Yields a high-purity product with minimal potassium contamination, suitable for high-quality pyrotechnics [2].
    • Cons: Complex, multi-step process involving unstable intermediates.

Safety and Handling Protocols

This compound requires stringent safety measures due to its toxicity and oxidizing power.

  • Toxicity: As a soluble barium salt, it is highly toxic if ingested or inhaled, causing symptoms from gastrointestinal distress to methemoglobinemia, tremors, and kidney damage [1]. Always use appropriate personal protective equipment (PPE) including gloves and a dust mask [5].
  • Reactivity: A strong oxidizer. Never mix with sulfur, sulfides, or ammonium compounds, as this can lead to formation of highly sensitive or spontaneously combustible mixtures [5]. Compositions with this compound are often more sensitive to friction and impact than those with potassium chlorate [7].
  • Stability: While the pure salt is stable, its mixtures can be unstable. There are reports of wet pyrotechnic stars containing this compound igniting spontaneously while drying in the sun [1].

Performance and Application Insights

  • Pyrotechnic Performance: this compound is prized for producing vibrant, high-quality green flames [1] [5]. Simple mixtures with a fuel like shellac can yield excellent results [1]. However, its mixtures are generally more sensitive than those using potassium chlorate [7].
  • Thermal Decomposition: this compound decomposes to barium chloride and oxygen, releasing significantly more heat (-28 kcal/mol) than potassium chlorate (-10.6 kcal/mol). This greater energy release contributes to the sensitivity of its compositions, as a small initial reaction can more easily propagate [2] [7].

    G Start This compound Ba(ClO₃)₂ Decomp Thermal Decomposition ~414 °C Start->Decomp Products Products Decomp->Products O2 Barium Chloride BaCl₂ Products->O2 BaCl2 Oxygen Gas 3 O₂ Products->BaCl2

  • Industrial Status: Due to its cost, toxicity, and sensitivity, this compound has been largely replaced in modern pyrotechnics by safer alternatives like barium nitrate combined with a chlorine donor [1].

References

barium chlorate solubility vs temperature profile

Author: Smolecule Technical Support Team. Date: February 2026

Barium Chlorate Solubility Profile

Temperature Solubility (g/100g H₂O)
0 °C 20.3 [1]
20 °C 33.8 [1]
80 °C 84.8 [1]
100 °C 105 [1]

This data shows that This compound is highly soluble, and its solubility increases significantly with temperature, more than quintupling between 0°C and 100°C [1].

Experimental Context and Protocols

The primary data comes from a standard reference text, Fireworks: the art, science, and technique, indicating it was likely obtained through controlled laboratory measurement [1]. A general protocol for determining solubility versus temperature is as follows:

  • Preparation: Prepare a saturated solution of this compound at a temperature above ambient (e.g., 50°C).
  • Equilibration: Maintain the solution at a specific, constant temperature (e.g., 20°C) in a water bath with continuous stirring until equilibrium is reached.
  • Sampling: Withdraw a known aliquot of the clear supernatant solution without disturbing any undissolved solid.
  • Gravimetric Analysis: Transfer the sample to a pre-weighed evaporating dish. Evaporate the water to dryness completely and weigh the mass of the solid residue. The solubility is calculated as the mass of solute per 100 grams of water.
  • Repetition: Repeat steps 1-4 across a range of temperatures to build the solubility profile.

The workflow for this general experimental process is illustrated below:

G start Prepare saturated solution A Equilibrate at constant temperature start->A B Sample clear supernatant A->B C Evaporate water and weigh residue B->C D Calculate solubility (g/100g H₂O) C->D end Repeat for a range of temperatures D->end

Important Handling and Safety Notes

For researchers working with this compound, it is critical to be aware of its significant hazards, which should inform all experimental protocols:

  • Toxicity: As a soluble barium salt, this compound is toxic and poses health risks if ingested, inhaled, or through skin contact [1].
  • Oxidizing Hazard: It is a strong oxidizer and can form explosive mixtures with fuels. Its use in pyrotechnics has declined due to safety concerns, with barium nitrate often being a preferred alternative [1].
  • Environmental Impact: It is very harmful to aquatic life and must be disposed of as hazardous waste [1].

References

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Physical Description

Barium chlorate appears as a white crystalline solid. Forms very flammable mixtures with combustible materials. Mixtures may be ignited by friction and may be explosive if the combustible material is finely divided. Contact with concentrated sulfuric acid solutions may cause fires or explosions. May spontaneously decompose and ignite when mixed with ammonium salt. May explode under prolonged exposure to heat or fire. Used in explosives and pyrotechnics, in dyeing textiles, and to make other chlorates.
COLOURLESS CRYSTALLINE POWDER.

Color/Form

White crystals

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

239.877233 g/mol

Monoisotopic Mass

239.877233 g/mol

Heavy Atom Count

6

Density

3.18 at 68 °F (USCG, 1999)
3.179 /Monohydrate/
3.2 g/cm³

Melting Point

777 °F (USCG, 1999)
414 °C

UNII

GRW9DUG818

GHS Hazard Statements

H271: May cause fire or explosion;
strong Oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H302: Harmful if swallowed [Warning Acute toxicity, oral];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard Irritant

Oxidizer;Irritant;Environmental Hazard

Other CAS

13477-00-4

Associated Chemicals

Barium chlorate monohydrate;10294-38-9
Chlorate ion; 14866-68-3

Wikipedia

Barium chlorate

Use Classification

Fire Hazards -> Reactive - 1st degree

Methods of Manufacturing

Electrolysis of barium chloride.
Barium chlorate is prepared by reaction of barium chloride with sodium chlorate solution. It is precipitated by cooling, /and/ purified by recrystallization.

General Manufacturing Information

Chloric acid, barium salt (2:1): ACTIVE
Preparation: Vanino, Handb Prap Chem, Anorgan Teil (2 Aufl, Stuttgart, 1925) p 297; Schmeisser in Handbook of Preparative Inorg Chem, Vol 1, G Brauer, ed (Academic Press, New York, 2nd ed, 1963) p 314. Large-scale process: Munroe; Chem Met Eng 23: 188 (1920).

Storage Conditions

Separate from acids, alkalies, reducing agents, combustibles, ammonium compounds. Store in a cool, dry, well-ventilated location.
Keep away from food, drink, and animal feeding stuffs.
Storage temp: Ambient /Barium chlorate monohydrate/
Barium chlorate must be stored to avoid contact with organic or combustible materials (such as wood, paper, oil, fuels and starch) and other easily oxidizable materials (such as sulfur, aluminum, cooper, metal sulfides, ammonium salts, etc.) since violent reactions occur. Store in tightly closed containers on non-wood floors in a cool, well-ventilated area. Wherever barium chlorate is used, handled, manufactured, or stored, use explosion-proof electrical equipment and fittings.

Dates

Last modified: 04-14-2024

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